Product packaging for Benzyl isoamyl ether(Cat. No.:CAS No. 122-73-6)

Benzyl isoamyl ether

Cat. No.: B1672212
CAS No.: 122-73-6
M. Wt: 178.27 g/mol
InChI Key: RXXCIBALSKQCAE-UHFFFAOYSA-N
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Description

Isoamyl benzyl ether is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B1672212 Benzyl isoamyl ether CAS No. 122-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutoxymethylbenzene
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InChI

InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXXCIBALSKQCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
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DSSTOX Substance ID

DTXSID7047439
Record name Benzyl 3-methylbutyl ether
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Molecular Weight

178.27 g/mol
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CAS No.

122-73-6
Record name Benzyl isopentyl ether
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Record name Isoamyl benzyl ether
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Record name Benzyl isoamyl ether
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Record name Benzene, [(3-methylbutoxy)methyl]-
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Record name Benzyl 3-methylbutyl ether
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Record name Benzyl isopentyl ether
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Record name ISOAMYL BENZYL ETHER
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Foundational & Exploratory

"Benzyl isoamyl ether" chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl Isoamyl Ether. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support advanced applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic floral, fruity odor.[1] It is practically insoluble in water but soluble in alcohol and other organic solvents.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 1-(benzyloxy)-3-methylbutane
Synonyms Benzyl isopentyl ether, Isoamyl benzyl ether, ((3-Methylbutoxy)methyl)benzene
CAS Number 122-73-6[2][3]
Molecular Formula C₁₂H₁₈O[2][3]
Molecular Weight 178.27 g/mol [2][3]
InChI Key RXXCIBALSKQCAE-UHFFFAOYSA-N[2]
SMILES CC(C)CCOCC1=CC=CC=C1[2]
Table 2: Physical Properties
PropertyValueSource
Appearance Colorless liquid[3]
Boiling Point 236 °C[4]
Density 0.91 g/cm³[4]
Refractive Index 1.48[4]
Flash Point 110 °C[4]
Solubility Insoluble in water; soluble in alcohol[2]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This compound is synthesized via the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][5][6] In this specific synthesis, sodium isoamyloxide is reacted with benzyl chloride.

Reaction:

Proposed Experimental Protocol:

  • Preparation of Sodium Isoamyloxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1 mole of sodium metal to 250 mL of anhydrous isoamyl alcohol. The reaction is exothermic and will produce hydrogen gas. The mixture should be stirred until all the sodium has reacted.

  • Reaction with Benzyl Chloride: Once the sodium isoamyloxide solution has cooled to room temperature, slowly add 1 mole of benzyl chloride via the dropping funnel with continuous stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 500 mL of water. The this compound will separate as an oily layer.

  • Extraction: Extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a 5% sodium hydroxide solution to remove any unreacted benzyl chloride, followed by washing with distilled water until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and isoamyl groups, the methine proton of the isoamyl group, and the methyl protons of the isoamyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzyl -CH₂-~4.5~70
Isoamyl -O-CH₂-~3.4~68
Isoamyl -CH₂-~1.6~38
Isoamyl -CH-~1.7~25
Isoamyl -CH₃~0.9~22
Aromatic C-H~7.3~127-128
Aromatic C (quaternary)-~138

Note: These are predicted values and may vary slightly depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3050-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1495, 1450C=C stretchAromatic Ring
1100-1000C-O stretchEther
740, 700C-H bendAromatic (monosubstituted)

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ether bond and fragmentation of the benzyl and isoamyl groups. A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺).[2][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Synthesis_Workflow Reactants Isoamyl Alcohol + Sodium Metal Benzyl Chloride Alkoxide_Formation Sodium Isoamyloxide Formation Reactants->Alkoxide_Formation SN2_Reaction SN2 Reaction (Reflux) Alkoxide_Formation->SN2_Reaction Add Benzyl Chloride Workup Aqueous Work-up & Extraction SN2_Reaction->Workup Purification Drying & Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Williamson Ether Synthesis of this compound.

Logical Relationship of Characterization Techniques

This diagram shows the logical flow of characterizing the synthesized product.

Characterization_Workflow Synthesis Synthesized Product Purity_Check Purity Assessment (e.g., GC-MS) Synthesis->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation If Pure MS Mass Spectrometry Purity_Check->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR

Caption: Workflow for Product Characterization.

References

"Benzyl isoamyl ether" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Benzyl Isoamyl Ether, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound, also known as benzyl isopentyl ether or by its IUPAC name [(3-methylbutoxy)methyl]benzene, is a chemical compound with the molecular formula C12H18O.[1][2][3][4] Its molecular weight is approximately 178.27 g/mol .[1][2] The structure consists of a benzyl group attached to an isoamyl group through an ether linkage.

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Isoamyl_Alcohol Isoamyl Alcohol Deprotonation Deprotonation of Alcohol Isoamyl_Alcohol->Deprotonation Benzyl_Halide Benzyl Halide (e.g., Benzyl Chloride) SN2_Reaction SN2 Nucleophilic Substitution Benzyl_Halide->SN2_Reaction Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->SN2_Reaction Forms Isoamyloxide Workup Aqueous Work-up & Extraction SN2_Reaction->Workup Byproduct Salt (e.g., NaCl) SN2_Reaction->Byproduct Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Isoamyl Ether (CAS No. 122-73-6)

Introduction

This compound, also known as benzyl isopentyl ether, is an organic compound classified as an ether. It is structurally characterized by a benzyl group and an isoamyl (or isopentyl) group linked by an oxygen atom.[1] This compound is a colorless to pale yellow liquid with a distinct floral, fruity, and green aroma.[1][2][3] Its primary application is in the fragrance and flavor industries, where it is valued for its scent profile, which is often described as reminiscent of gardenia and jasmine.[3][4] It is used to impart fresh, fruity-floral notes in perfumes, cosmetics, soaps, and detergents.[4][5][6] While its primary use is in perfumery, it also sees limited application as a flavoring agent in beverages and confectionery.[4]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

The chemical identifiers and physicochemical properties of this compound are summarized in the tables below. This data is crucial for its application in various formulations and for predicting its behavior in chemical reactions and biological systems.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 122-73-6[1][6][7][8][9]
Molecular Formula C₁₂H₁₈O[1][7][8][9]
Molecular Weight 178.27 g/mol [7][8][10]
IUPAC Name Benzyl isopentyl ether[9]
Synonyms Benzyl isopentyl ether, Isoamyl benzyl ether, Benzene, [(3-methylbutoxy)methyl]-, Gardenia ether[1][7][8][10]
InChI InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3[1][7][9]
InChIKey RXXCIBALSKQCAE-UHFFFAOYSA-N[1][7][9]
SMILES CC(C)CCOCc1ccccc1[7]
EC Number 204-570-3[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Floral, fruity, green, herbaceous[3]
Boiling Point 237-238 °C[2][3]
Melting Point 5.28 °C (estimated)[8]
Density / Specific Gravity 0.904 to 0.908 g/cm³ @ 25 °C[2][3]
Refractive Index 1.481 to 1.485 @ 20 °C[2][3]
Flash Point > 100 °C (> 212 °F)[2][3]
Vapor Pressure 0.0349 mm Hg @ 20 °C[8]
Water Solubility 41.57 mg/L (estimated)[8]
Solubility Soluble in alcohol, isopropyl myristate, paraffin oil[3][6]
logP (Octanol/Water Partition Coefficient) 3.67 (estimated)[8]

Synthesis of this compound

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isoamyl alcohol is deprotonated to form the corresponding alkoxide, which then attacks benzyl chloride or benzyl bromide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Benzyl chloride (or Benzyl bromide)

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst if using KOH)[11]

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoamyl alcohol in the chosen anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add a strong base (e.g., sodium hydride) portion-wise to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the sodium isoamyloxide. If using potassium hydroxide, it can be used as solid pellets, often with a phase-transfer catalyst like TBAI.[11]

  • Nucleophilic Substitution: While maintaining the cool temperature, add benzyl chloride (or bromide) dropwise to the alkoxide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., reflux) to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water to decompose any unreacted base.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 Isoamyl Alcohol Step1 Deprotonation: Formation of Isoamyloxide Reactant1->Step1 Reactant2 Strong Base (e.g., NaH) Reactant2->Step1 Reactant3 Benzyl Chloride Step2 Nucleophilic Attack (SN2) Reactant3->Step2 Step1->Step2 Step3 Reaction Completion Step2->Step3 Byproduct Salt (e.g., NaCl) Step2->Byproduct Step4 Workup & Extraction Step3->Step4 Step5 Purification (e.g., Distillation) Step4->Step5 Product This compound Step5->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications

This compound's primary value lies in its organoleptic properties.

  • Fragrance Industry: It is a key component in creating floral scents, especially gardenia, jasmine, and lilac compositions.[2][3] It acts as a modifier, adding fresh, sweet, and slightly green nuances to perfume formulations.[4] Its compatibility with other floral, fruity, and citrus compounds makes it a versatile ingredient in perfumes, colognes, lotions, soaps, and hair care products.[4][5]

  • Flavor Industry: Though less common than in perfumery, it can be used at trace levels to impart fruity or citrusy notes in flavor formulations for products like beverages and confectionery.[4]

Functional Relationship Diagram

G A This compound B Physicochemical Properties A->B C Organoleptic Properties A->C E Volatility (Low) B->E F Solubility (Organic Solvents) B->F G Odor Profile (Floral, Fruity, Green) C->G D Applications H Fragrance Industry (Perfumes, Cosmetics) D->H I Flavor Industry (Beverages) D->I E->D F->D G->D

Caption: Relationship between properties and applications of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Data would show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the ether linkage (-O-CH₂-Ar and -CH₂-O-), and the protons of the isoamyl group, including the methine and methyl protons.
¹³C NMR Spectra would display distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the ether linkage, and the carbons of the isoamyl group.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum typically shows a prominent peak for the tropylium ion at m/z 91, which is characteristic of benzyl compounds. Other fragments corresponding to the loss of the isoamyl group or parts of it would also be present.[10]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the benzene ring.[12]

Safety and Handling

This compound is considered a skin irritant and may cause respiratory irritation.[2][3][6][13] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Safety and Hazard Information for this compound

Hazard InformationDetails
GHS Hazard Statements H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[13]
GHS Precautionary Statements P261: Avoid breathing mist/vapors/spray.[13] P264: Wash skin thoroughly after handling.[3][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Toxicity Oral LD50 (rat): 5000 mg/kg[3]
Irritation A skin irritant.[6] Causes skin and serious eye irritation.[13]
Fire Hazard Combustible.[13] Flammable when exposed to heat or flame.[6]
Storage Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from heat and light.[3][5]
Disposal Dispose of contents/container to an approved waste disposal plant.[3]

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the use of this material under current conditions is supported by existing information.[8] The assessment found the material is not genotoxic and does not present a concern for phototoxicity.[8]

Conclusion

This compound (CAS 122-73-6) is a commercially significant aroma chemical with well-defined physicochemical properties. Its synthesis is straightforward, typically achieved via the Williamson ether synthesis. The compound's primary utility is derived from its pleasant floral and fruity scent, making it a staple in the fragrance industry. While it has a good safety profile for its intended uses, appropriate handling procedures are necessary due to its potential as a skin, eye, and respiratory irritant. The data presented in this guide provides a solid foundation for researchers and professionals working with this versatile ether.

References

IUPAC name and synonyms for "Benzyl isoamyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Isoamyl Ether

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, Benzyl Isopentyl Ether. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound. While primarily utilized in the fragrance industry, a thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for a complete chemical inventory.

Nomenclature and Identification

IUPAC Name: Benzyl isopentyl ether[1]

Synonyms:

  • This compound[2]

  • Isoamyl benzyl ether[2]

  • Benzene, [(3-methylbutoxy)methyl]-[2]

  • Benzyl 3-methylbutyl ether[2]

  • Gardenia oxide[3]

  • NSC 9294[2]

CAS Number: 122-73-6[2] Molecular Formula: C₁₂H₁₈O[2] InChI Key: RXXCIBALSKQCAE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Weight 178.27 g/mol [4]
Appearance Colorless liquid[5]
Odor Fruity, Green, Floral[4]
Boiling Point 235 °C[6][7]
Flash Point 110 °C[6][7]
Specific Gravity 0.91[6][8]
Refractive Index 1.4820-1.4840[6]
Solubility Insoluble in water; Soluble in alcohol and organic solvents[5][6]
Vapor Pressure Est. at various temperatures[4]
XLogP3-AA 3.3[4]

Toxicological Profile

This compound has been evaluated for its safety as a fragrance ingredient by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.

  • Genotoxicity: Data indicates that this compound is not genotoxic. It was found to be non-clastogenic in an in vitro micronucleus test.[6]

  • Repeated Dose Toxicity: There is insufficient data on repeated dose toxicity. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.[6]

  • Reproductive and Developmental Toxicity: There is insufficient data for reproductive and developmental toxicity. The systemic exposure is below the TTC for these endpoints.[6]

  • Skin Sensitization: The skin sensitization potential was completed using the Dendritic Cell Activation Test (DST) for non-reactive materials (900 μg/cm²), and exposure is below this threshold.[6]

  • Phototoxicity/Photoallergenicity: Based on its UV/Vis absorption spectra, it is not expected to present a concern for phototoxicity or photoallergenicity.[6]

  • Irritation: It may cause skin and serious eye irritation, as well as respiratory irritation.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the Williamson ether synthesis.

Principle: This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, isoamyl alcohol is converted to its alkoxide, which then reacts with benzyl chloride.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium hydroxide (or other strong base)

  • Benzyl chloride

  • An appropriate solvent (e.g., toluene)

  • Phase-transfer catalyst (optional, but can improve reaction rate and yield)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide in isoamyl alcohol. This step generates the sodium isoamyloxide in situ.

  • Add benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove any unreacted base and sodium chloride formed during the reaction.

  • Separate the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

This is a generalized protocol. For specific laboratory applications, optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.

  • Capillary column suitable for the analysis of ethers (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample without degradation.

  • Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to elute all components.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

  • Identification: The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound. The retention time from the chromatogram also serves as an identifying characteristic.

Diagrams

Below are diagrams illustrating the synthesis workflow and a general workflow for chemical safety assessment.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isoamyl_Alcohol Isoamyl Alcohol Reaction Reaction in Solvent Isoamyl_Alcohol->Reaction Base Strong Base (e.g., NaOH) Base->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety_Assessment_Workflow cluster_data_gathering Data Gathering cluster_hazard_id Hazard Identification cluster_risk_assessment Risk Assessment PhysChem Physicochemical Properties Genotoxicity Genotoxicity Testing PhysChem->Genotoxicity Exposure Exposure Assessment Systemic_Toxicity Systemic Toxicity Exposure->Systemic_Toxicity Local_Toxicity Local Toxicity (Skin, Eye) Exposure->Local_Toxicity Risk_Characterization Risk Characterization Genotoxicity->Risk_Characterization Systemic_Toxicity->Risk_Characterization Local_Toxicity->Risk_Characterization Safe_Use Determination of Safe Use Levels Risk_Characterization->Safe_Use

Caption: General workflow for chemical safety assessment.

References

The Natural Occurrence of Benzyl Isoamyl Ether in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with a characteristic floral and fruity aroma. While widely utilized as a fragrance ingredient in various industries, its natural occurrence in the plant kingdom is a subject of increasing interest for researchers in phytochemistry, chemical ecology, and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its identification, and a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound (VOC) in a limited number of plant species. The most significant natural source documented to date is the bark of Neobalanocarpus heimii, a tree species native to Peninsular Malaysia. Additionally, its presence has been suggested in the flowers of Japanese honeysuckle (Lonicera japonica).

The quantitative data available for the occurrence of this compound is summarized in the table below.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference
Neobalanocarpus heimiiBarkThis compound34%[1][2]
Lonicera japonica Thunb. (Lonicerae Japonicae Flos)FlowerThis compoundPresence detected[3]

Table 1: Quantitative Occurrence of this compound in Plants

Experimental Protocols

The identification and quantification of this compound from plant matrices typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following is a generalized protocol based on methodologies employed for the analysis of plant volatiles.

Sample Preparation and Extraction

The choice of extraction method is critical for the analysis of volatile compounds and depends on the plant material.

  • For Woody Tissues (e.g., Bark):

    • Hydrodistillation: This is a common method for extracting essential oils. The plant material is submerged in water and heated. The steam and volatile compounds are condensed and collected. The essential oil phase, containing this compound, is then separated from the aqueous phase.

  • For Floral Tissues:

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for capturing the scent profile of living flowers without damaging the tissue.

      • Fresh flowers are placed in a sealed vial.

      • A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) is exposed to the headspace above the flowers for a defined period to adsorb the volatile compounds.

      • The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Chromatographic and Spectrometric Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds.

    • Separation: The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms).

    • Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time of the peak is also compared to that of an authentic standard of this compound for confirmation.

    • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, an internal or external standard calibration curve is used.

The following diagram illustrates a general workflow for the analysis of plant volatiles.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Bark, Flowers) extraction_method Extraction (Hydrodistillation or HS-SPME) plant_material->extraction_method gcms GC-MS Analysis extraction_method->gcms Volatile Extract data_processing Data Processing (Identification & Quantification) gcms->data_processing results results data_processing->results Results

Figure 1: General workflow for the extraction and analysis of this compound from plant materials.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its precursors, a putative pathway can be proposed. The formation of this compound likely involves the convergence of two major biosynthetic routes: the shikimate pathway for the benzenoid moiety and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the isoamyl (isopentyl) moiety.

  • Biosynthesis of Benzyl Alcohol:

    • The shikimate pathway, starting from phosphoenolpyruvate and erythrose-4-phosphate, leads to the formation of the aromatic amino acid L-phenylalanine.

    • L-phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

    • Through a series of enzymatic reactions, including chain shortening, cinnamic acid is converted to benzoic acid.

    • Benzoic acid is then reduced to form benzyl alcohol.

  • Biosynthesis of Isoamyl Alcohol (Isopentyl Alcohol):

    • Isoamyl alcohol is derived from the amino acid L-leucine, which itself is synthesized from pyruvate.

    • Alternatively, the isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks of isoprenoids, can be precursors. IPP and DMAPP are produced via the MVA pathway in the cytosol or the MEP pathway in plastids.

    • Through a series of enzymatic steps, these precursors can be converted to isoamyl alcohol.

  • Ether Formation:

    • The final step is the formation of the ether linkage between benzyl alcohol and isoamyl alcohol. This reaction is likely catalyzed by an O-methyltransferase (OMT)-like enzyme or another type of alcohol acyltransferase.

The following diagram illustrates this proposed biosynthetic pathway.

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_leucine Leucine / Isoprenoid Pathway PEP_E4P PEP + E4P Shikimate Shikimate Phenylalanine L-Phenylalanine Shikimate->Phenylalanine ... Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid ... Benzyl_Alcohol Benzyl Alcohol Benzoic_Acid->Benzyl_Alcohol Reduction Benzyl_Isoamyl_Ether This compound Benzyl_Alcohol->Benzyl_Isoamyl_Ether Pyruvate Pyruvate Leucine L-Leucine Pyruvate->Leucine ... Isoamyl_Alcohol Isoamyl Alcohol Leucine->Isoamyl_Alcohol ... Isoamyl_Alcohol->Benzyl_Isoamyl_Ether O-methyltransferase-like enzyme

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with the chemical formula C12H18O.[1][2][3] It is a colorless liquid with a characteristic floral, fruity aroma, often described as reminiscent of gardenia and jasmine.[4] This property has led to its primary application in the fragrance industry, particularly in soap perfumes and to round out sharp notes in various floral compositions.[4][5][6] This technical guide provides a detailed overview of the boiling point and vapor pressure of this compound, presenting available data, and outlining the general principles of its synthesis.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound based on available literature data.

PropertyValueReference(s)
Boiling Point 236 °C (at standard atmospheric pressure)[2][5][7]
235 °C[6][8]
237.00 to 238.00 °C (at 748.00 mm Hg)[4]
105.00 °C (at 20.00 mm Hg)[4]
Vapor Pressure 0.101000 mmHg @ 25.00 °C (estimated)[4]
Density 0.91 g/mL[1][5][6]
0.90400 to 0.90800 @ 25.00 °C[4]
Refractive Index 1.4820-1.4840[5]
1.48100 to 1.48500 @ 20.00 °C[4]
1.48[1][2]
Flash Point 110 °C[2][5]
> 100 °C (> 212 °F)[4]
Molecular Weight 178.28 g/mol [1][2][3]
CAS Number 122-73-6[1][2][5][6]

Experimental Protocols

  • Boiling Point Determination (Distillation Method): The boiling point is typically determined by simple distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For boiling points at reduced pressures, a vacuum distillation setup is employed.

  • Vapor Pressure Determination (Static or Dynamic Method): Vapor pressure can be determined using various methods. A static method involves introducing a sample into a closed system and measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature. Dynamic methods, such as the isoteniscope method, involve measuring the temperature at which the vapor pressure of the sample equals a known external pressure. The value of 0.101000 mmHg at 25.00 °C is an estimated value, likely derived from computational models.[4]

Synthesis of this compound

This compound is typically prepared through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, benzyl chloride is reacted with isoamyl alcohol in the presence of a base.[5][6]

Synthesis Synthesis of this compound benzyl_chloride Benzyl Chloride product This compound benzyl_chloride->product Reacts with isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->product Reacts with base Alkaline Conditions (Base) base->product Catalyzes byproduct Salt Byproduct

Caption: Williamson ether synthesis of this compound.

This compound is a well-characterized compound with established physical properties, including a high boiling point and low vapor pressure at room temperature, contributing to its stability and utility in fragrance applications.[9] While specific, detailed experimental protocols for the determination of these properties are not widely published, the values are consistent across various chemical data sources. The synthesis of this ether is straightforward, following the classical Williamson ether synthesis pathway.

References

Solubility of "Benzyl isoamyl ether" in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Benzyl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic floral, fruity odor.[1] It is a non-polar compound, a characteristic that largely dictates its solubility behavior.[2][3]

PropertyValueReference
Molecular Formula C₁₂H₁₈O[4][5]
Molecular Weight 178.27 g/mol [4]
Boiling Point 235-238 °C[1][6]
Density ~0.91 g/cm³[1][6]
LogP (Octanol/Water Partition Coefficient) 3.725 (estimated)[1]

Aqueous Solubility

This compound is classified as being practically insoluble in water.[6][7] This low aqueous solubility is consistent with its non-polar chemical structure, which includes a large hydrophobic benzyl group and an isoamyl chain.

A quantitative, though estimated, value for its water solubility is available:

SolventTemperatureSolubility
Water25 °C41.57 mg/L (estimated)

This low solubility necessitates specific methodologies for accurate measurement, as detailed in the experimental protocols section.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be miscible or highly soluble in the following common organic solvents:

  • Alcohols (e.g., Ethanol, Methanol)

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran)

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene)

  • Esters (e.g., Ethyl acetate)

  • Ketones (e.g., Acetone)

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane) - solubility may be slightly lower compared to more polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical in various research and development phases. Below are detailed methodologies for assessing the solubility of substances like this compound.

Aqueous Solubility Determination (OECD Guideline 105)

For substances with low aqueous solubility, the Flask Method and the Column Elution Method are internationally recognized standard procedures.

This method is suitable for substances with a solubility above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

Apparatus:

  • Constant temperature bath or shaker

  • Flasks with stoppers

  • Centrifuge or filtration apparatus (e.g., syringe filters with a non-adsorbing membrane)

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a flask containing deionized water.

  • Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.

  • After agitation, allow the mixture to stand to let the phases separate. For emulsions or fine dispersions, centrifugation or filtration is necessary to separate the aqueous phase from the excess undissolved ether.

  • Carefully sample the aqueous phase.

  • Analyze the concentration of this compound in the sample using a validated analytical method.

  • Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

This method is particularly suitable for substances with a solubility below 10⁻² g/L.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Glass column with a thermostat jacket

  • Inert support material (e.g., glass beads, silica gel)

  • Metering pump

  • Fraction collector

  • Analytical instrument for quantification

Procedure:

  • Coat the inert support material with an excess of this compound. This can be achieved by dissolving the ether in a volatile solvent, mixing with the support, and then evaporating the solvent.

  • Pack the coated support material into the column.

  • Pump deionized water through the column at a low and constant flow rate.

  • Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analyze the concentration of this compound in each fraction.

  • Plot the concentration versus the volume or time. The concentration will increase and then plateau. The concentration at the plateau corresponds to the aqueous solubility.

Organic Solvent Miscibility/Solubility Determination

A common and straightforward method for determining miscibility is through visual observation.

Principle: The two liquids are mixed in a defined ratio and observed for the formation of a single homogeneous phase or multiple phases.

Apparatus:

  • Glass test tubes or vials with closures

  • Calibrated pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

  • Add an equal volume of this compound to the same test tube.

  • Close the test tube and agitate the mixture by inversion or gentle vortexing.

  • Allow the mixture to stand and observe.

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture appears cloudy or forms a single phase only after the addition of a certain amount of one component.

To obtain a more quantitative solubility value in an organic solvent, a similar procedure to the aqueous flask method can be employed, followed by analysis with a suitable analytical technique.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the decision-making process and workflows for solubility determination.

Solubility_Determination_Workflow cluster_preliminary Preliminary Assessment cluster_aqueous Aqueous Solubility Determination cluster_organic Organic Solvent Solubility Determination cluster_reporting Data Analysis and Reporting start Start: Obtain this compound Sample assess_properties Assess Physicochemical Properties (e.g., polarity, structure) start->assess_properties estimate_solubility Estimate Approximate Solubility (Literature, QSAR) assess_properties->estimate_solubility is_low_solubility Estimated Solubility < 10 mg/L? estimate_solubility->is_low_solubility select_solvent Select Organic Solvent estimate_solubility->select_solvent column_elution Column Elution Method (OECD 105) is_low_solubility->column_elution Yes flask_method Flask Method (OECD 105) is_low_solubility->flask_method No analyze_aqueous Analyze Aqueous Phase (GC, HPLC) column_elution->analyze_aqueous flask_method->analyze_aqueous compile_data Compile and Analyze Data analyze_aqueous->compile_data miscibility_test Perform Miscibility Test (Visual Observation) select_solvent->miscibility_test is_miscible Miscible? miscibility_test->is_miscible quantitative_solubility Quantitative Determination (Flask Method) is_miscible->quantitative_solubility No/Partially is_miscible->compile_data Yes analyze_organic Analyze Organic Phase (GC, HPLC) quantitative_solubility->analyze_organic analyze_organic->compile_data report_results Report Solubility Data (mg/L, mol/L, miscibility) compile_data->report_results

Caption: Workflow for Determining the Solubility of this compound.

Flask_Method_Detail start Start: Flask Method add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (e.g., 24-48h) add_excess->agitate equilibrate Allow to Equilibrate agitate->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate sample Sample the Solvent Phase separate->sample analyze Analyze Sample Concentration (GC, HPLC, etc.) sample->analyze check_equilibrium Concentration at Plateau? analyze->check_equilibrium check_equilibrium->agitate No, continue agitation end End: Report Solubility check_equilibrium->end Yes

Caption: Detailed Workflow for the Flask Method of Solubility Determination.

References

Spectroscopic Profile of Benzyl Isoamyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with applications in the fragrance and flavor industries. Its synthesis and characterization are crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in reproducing these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35 - 7.25m-5HAr-H
4.50s-2H-O-CH₂ -Ph
3.48t6.72H-O-CH₂ -CH₂-
1.68m6.72H-CH₂-CH₂ -CH-
1.55m6.71H-CH₂-CH (CH₃)₂
0.92d6.66H-CH(CH₃ )₂

m = multiplet, s = singlet, t = triplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
138.6Quaternary Aromatic C
128.4Aromatic C H
127.7Aromatic C H
127.5Aromatic C H
72.9-O-C H₂-Ph
68.9-O-C H₂-CH₂-
38.4-CH₂-C H₂-CH-
25.1-CH₂-CH₂-C H-
22.6-CH(C H₃)₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3085, 3062, 3029MediumAromatic C-H Stretch
2954, 2869StrongAliphatic C-H Stretch
1496, 1454MediumAromatic C=C Bending
1385, 1366MediumC-H Bending (gem-dimethyl)
1100StrongC-O-C Asymmetric Stretch
735, 697StrongAromatic C-H Out-of-Plane Bending
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
91100[C₇H₇]⁺ (Tropylium ion)
9265.6[C₇H₈]⁺
71~20[C₅H₁₁]⁺ (Isopentyl fragment)
6511.2[C₅H₅]⁺
4315.8[C₃H₇]⁺ (Isopropyl fragment)
4112.3[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum is obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

Benzyl_Isoamyl_Ether_Structure Structure of this compound with Atom Numbering for NMR cluster_benzyl Benzyl Group cluster_isoamyl Isoamyl Group C1 C1 C2 C2 C1->C2 C7 C7 (CH2) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O O C7->O C8 C8 (CH2) C9 C9 (CH2) C8->C9 C10 C10 (CH) C9->C10 C11 C11 (CH3) C10->C11 C12 C12 (CH3) C10->C12 O->C8 Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to Benzyl Isopentyl Ether: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl isopentyl ether (CAS No. 122-73-6), a versatile organic compound with applications in the fragrance, flavor, and chemical synthesis sectors. This document details the historical context of its synthesis, its physicochemical properties, a detailed experimental protocol for its preparation via the Williamson ether synthesis, and its characterization through various spectroscopic methods. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

Benzyl isopentyl ether, also known as benzyl isoamyl ether, is an organic compound characterized by a benzyl group and an isopentyl group linked by an ether bond.[1] It is a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] Its relative non-polarity renders it soluble in many organic solvents while having low solubility in water.[1] With moderate boiling point and low volatility, it is stable under standard conditions.[1] These properties have led to its use as a solvent in organic reactions, a fragrance component in soaps and perfumes, a flavoring agent, and as an intermediate in the synthesis of other chemical compounds.[1][2]

Discovery and History

While the specific individual and date of the first synthesis of benzyl isopentyl ether are not well-documented in readily available literature, its preparation falls under the well-established Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). The Williamson synthesis was pivotal in proving the structure of ethers and remains one of the most straightforward and widely used methods for their preparation in both laboratory and industrial settings.

The synthesis of benzyl isopentyl ether is a classic example of this reaction, involving the SN2 reaction between an isoamyl alkoxide and a benzyl halide.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for benzyl isopentyl ether is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Benzyl Isopentyl Ether

PropertyValueReference
CAS Number 122-73-6[3]
Molecular Formula C₁₂H₁₈O[3]
Molecular Weight 178.27 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant, aromatic[1]
Boiling Point 236 °C[2]
Density 0.91 g/cm³[2]
Refractive Index 1.4820 - 1.4840[2]
Flash Point 110 °C (lit.)[2]
Solubility Soluble in alcohol and perfume materials; practically insoluble in water.[2]

Table 2: Spectroscopic Data for Benzyl Isopentyl Ether

Spectrum TypeKey Peaks / DataReference
Mass Spectrometry (GC-MS) Major fragments (m/z): 91 (base peak), 92, 43, 41, 65.[4]
Infrared (IR) Spectroscopy Data available in the NIST WebBook.[3]
¹H NMR Spectroscopy Data available from commercial and public databases.[4][5]
¹³C NMR Spectroscopy Data available from commercial and public databases.[4]

Experimental Protocols

The primary method for the synthesis of benzyl isopentyl ether is the Williamson ether synthesis. Below is a detailed experimental protocol adapted from general procedures for benzyl ether synthesis.

Synthesis of Benzyl Isopentyl Ether via Williamson Ether Synthesis

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products isoamyl_alcohol Isopentyl Alcohol (Isoamyl Alcohol) benzyl_isopentyl_ether Benzyl Isopentyl Ether isoamyl_alcohol->benzyl_isopentyl_ether 1. Deprotonation 2. SN2 Attack benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) benzyl_halide->benzyl_isopentyl_ether salt Salt (e.g., NaCl) benzyl_halide->salt base Base (e.g., NaOH, KOH) water Water base->water

Figure 1. Reaction scheme for the Williamson ether synthesis of benzyl isopentyl ether.

Materials and Equipment:

  • Isopentyl alcohol (Isoamyl alcohol)

  • Benzyl chloride (or Benzyl bromide)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Anhydrous diethyl ether (or other suitable solvent for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Deprotonation of Isopentyl Alcohol:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a molar equivalent of isopentyl alcohol.

    • Add a slight molar excess (e.g., 1.1 equivalents) of solid sodium hydroxide or potassium hydroxide pellets.

    • The reaction can be performed neat (solvent-free) or in a suitable solvent like THF or DMF. For a solvent-free approach, gently heat the mixture with stirring to form the sodium or potassium isopentoxide salt.

  • Nucleophilic Substitution (SN2 Reaction):

    • To the alkoxide mixture, slowly add one molar equivalent of benzyl chloride or benzyl bromide through the top of the condenser. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water to the reaction mixture to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

    • Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude benzyl isopentyl ether can be purified by vacuum distillation to obtain the final product.

Safety Precautions:

  • Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium and potassium hydroxide are corrosive; avoid skin and eye contact.

  • Diethyl ether is highly flammable.

Characterization

The identity and purity of the synthesized benzyl isopentyl ether should be confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The obtained spectra should be compared with the data available in spectral databases like the NIST WebBook.

Applications and Relevance in Drug Development

Benzyl isopentyl ether's primary applications are in the fragrance and flavor industries.[1][2] In the context of drug development and research, it is more likely to be used as a non-polar solvent or as a synthetic intermediate.

There is no significant evidence to suggest that benzyl isopentyl ether is directly involved in any major biological signaling pathways. Its structure does not lend itself to specific receptor binding or enzymatic activity typically associated with signaling molecules. A search of scientific literature reveals a lack of studies implicating it in such roles. One patent mentions the potential for certain benzyl ethers to act as arthropodicide synergists, but this is a specialized application and not related to signaling pathways in human biology.

Logical Relationships and Workflows

The synthesis and analysis of benzyl isopentyl ether follow a logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow Reactants Isopentyl Alcohol + Benzyl Halide + Base Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Benzyl Isopentyl Ether Purification->Product Characterization Spectroscopic Analysis (GC-MS, IR, NMR) Product->Characterization

Figure 2. Experimental workflow for the synthesis and characterization of benzyl isopentyl ether.

Conclusion

Benzyl isopentyl ether is a well-characterized organic compound with established applications, primarily in the fragrance industry. Its synthesis is a classic example of the robust and versatile Williamson ether synthesis. While not directly implicated in drug development as a therapeutic agent, its role as a solvent and synthetic intermediate makes a thorough understanding of its properties and preparation valuable for the chemical and pharmaceutical research communities. This guide provides the essential technical information required for its synthesis, characterization, and safe handling.

References

Benzyl Isoamyl Ether: A Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl isoamyl ether, a chemical compound primarily utilized as a fragrance ingredient in consumer products, possesses a biological activity profile that is currently defined by its toxicological properties rather than specific pharmacological actions. This document provides a comprehensive technical overview of the known biological effects of this compound based on available scientific literature and safety assessments. The primary biological activities identified are dermal, ocular, and respiratory irritation. Notably, comprehensive studies on its potential as a modulator of specific signaling pathways or as a therapeutic agent are absent in the current body of research. This guide summarizes the existing toxicological data, details its application in biochemical protocols such as DNA purification, and highlights the significant gap in knowledge regarding its potential pharmacological activities.

Introduction

This compound (CAS No. 122-73-6), also known as benzyl isopentyl ether or gardenia oxide, is an organic compound with the molecular formula C₁₂H₁₈O.[1][2] It is characterized as a colorless to pale yellow liquid with a floral, fruity odor, which has led to its widespread use in the fragrance industry for products like soaps and perfumes.[3][4][5] While its commercial application is well-established, its interactions with biological systems are less understood from a drug development perspective. This technical guide consolidates the available data on its biological activities, focusing on toxicology and its use as a laboratory reagent, to inform researchers and scientists of its known properties and the current limitations in our understanding.

Toxicological Profile and Biological Effects

The known biological activities of this compound are primarily related to its hazard profile as an industrial chemical. Safety assessments have focused on local and systemic toxicity, genotoxicity, and sensitization potential.

Irritation Potential
  • Skin Irritation: this compound is classified as a skin irritant.[2][3] GHS classifications include H315 (Causes skin irritation).[2][6] In one animal study, the application of 500 mg over 24 hours to rabbit skin resulted in mild irritation.[3]

  • Eye Irritation: The compound is categorized as causing serious eye irritation (GHS hazard statement H319).[2][6]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation (GHS hazard statement H335).[6][7] Long-term exposure to respiratory irritants could potentially lead to airways disease.[6]

Systemic Toxicity and Sensitization
  • Oral Toxicity: The acute oral toxicity is considered low, with a reported LD50 of 5000 mg/kg in rats.[4] However, some classifications include H302 (Harmful if swallowed).[4]

  • Skin Sensitization: Despite its irritant properties, this compound does not appear to be a significant skin sensitizer.[1] In a human maximization test, a 12% solution of this compound did not induce any sensitization reactions.[1][4] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not pose a safety concern for skin sensitization at current declared use levels.[1]

  • Genotoxicity: Available data indicate that this compound is not genotoxic.[1]

  • Phototoxicity and Photoallergenicity: The compound's UV/Vis absorption spectrum shows no significant absorption in the 290-700 nm range, suggesting that it is not expected to cause phototoxicity or photoallergenicity.[1]

  • Repeated Dose and Reproductive Toxicity: While no specific No Observed Adverse Effect Level (NOAEL) is available from repeated dose toxicity studies, the total systemic exposure from its use as a fragrance ingredient is reported to be below the Threshold of Toxicological Concern (TTC).[1]

Quantitative Toxicological Data

The available quantitative data on the biological effects of this compound is limited. The key reported values are summarized in the table below.

EndpointSpeciesRouteValue/ConcentrationResultReference
Acute Oral Toxicity (LD50)RatOral5000 mg/kg-[4]
Skin SensitizationHumanDermal12% in petrolatumNo sensitization observed[1]
Skin IrritationRabbitDermal500 mg / 24HMild irritation[3]

Application in Biochemical Research: DNA Purification

Beyond its use as a fragrance, this compound has a documented application in a laboratory setting as a component of a DNA purification reagent.

A mixture termed BIA (Benzyl:Isoamyl Alcohol), typically in a 9:1 volumetric ratio, serves as an organic extractant to purify DNA from solutions containing inhibitors, proteins, and detergents.[8] In this context, the mixture functions as a less hazardous alternative to traditional phenol:chloroform extractions.[8][9] The benzyl alcohol and isoamyl alcohol mixture acts as a potent protein precipitant and effectively extracts detergents like Triton-X100.[8] During the procedure, the organic BIA phase is used to extract contaminants from the aqueous DNA solution, which is then recovered via ethanol precipitation.[8]

Experimental Protocols

DNA Purification Using Benzyl:Isoamyl Alcohol (9:1)

This protocol is adapted from the described use of BIA for purifying DNA from enzymatic reactions (e.g., restriction digests).[8]

Materials:

  • DNA solution to be purified (e.g., 50 µL digestion)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Benzyl alcohol:isoamyl alcohol (9:1 v/v) mixture

  • Ethanol (100% and 70%)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Combine the 50 µL DNA sample with 150 µL of TE buffer in a microcentrifuge tube.

  • Add 20 µL of the 9:1 benzyl alcohol:isoamyl alcohol mixture to the tube.

  • Vortex the tube vigorously until the solution becomes an emulsified, milky mixture.

  • Centrifuge the tube at maximum speed (e.g., >12,000 x g) for 3 minutes to separate the aqueous and organic phases.

  • Carefully remove the upper aqueous phase containing the DNA and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the organic layer or the protein interface.

  • Perform a standard ethanol precipitation on the recovered aqueous phase to pellet the purified DNA.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in the desired buffer.

Human Maximization Test (Summary)

This test is designed to assess the potential of a substance to induce allergic contact dermatitis.

Methodology Summary:

  • Induction Phase: The test substance (e.g., this compound at 12% in petrolatum) is applied repeatedly to the same skin site on a panel of human volunteers under an occlusive patch.[1] This is intended to induce a potential allergic sensitivity.

  • Challenge Phase: After a rest period of about two weeks, the substance is applied under an occlusive patch to a new skin site on all volunteers.

  • Evaluation: The challenge sites are examined for signs of an allergic reaction (e.g., erythema, edema) approximately 48 and 72 hours after application. The absence of a reaction indicates a lack of sensitization.[1]

Visualizations

Workflow for DNA Purification using BIA

Figure 1. Experimental workflow for DNA purification using a Benzyl:Isoamyl Alcohol (BIA) mixture.
Summary of this compound's Profile

Figure 2. Logical relationship diagram of this compound's known applications and biological profile.

Conclusion and Future Directions

The current scientific literature on this compound characterizes it as a compound with well-defined applications in the fragrance industry and a toxicological profile indicating it is an irritant but not a significant sensitizer or genotoxic agent. Its utility in a niche biochemical application for DNA purification has also been documented.

For drug development professionals and researchers, the critical takeaway is the profound absence of data regarding any potential pharmacological activity. There are no published studies investigating the interaction of this compound with specific enzymes, receptors, or signaling pathways. This represents a significant knowledge gap. Future research could explore this chemical space to determine if this compound or its analogues possess any un-discovered bioactivities that could be of therapeutic interest. Such investigations would require a systematic screening approach, beginning with in vitro assays against various biological targets. Until such data becomes available, the biological profile of this compound remains confined to its toxicological properties.

References

Methodological & Application

Synthesis of Benzyl Isoamyl Ether: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of benzyl isoamyl ether, a common fragrance ingredient and a useful intermediate in organic synthesis. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details a solvent-free approach, offering a more environmentally friendly and efficient alternative to traditional solvent-based methods. Included are comprehensive experimental procedures, a summary of required reagents and their properties, and characterization data for the final product.

Introduction

This compound, also known as isopentyl benzyl ether, is an organic compound valued for its pleasant floral scent, reminiscent of gardenias. It finds application in the fragrance industry as a component in perfumes and soaps.[1] In the context of drug development and organic synthesis, the benzyl ether functional group serves as a common protecting group for alcohols due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.[2][3]

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[4][5][6] In the synthesis of this compound, isoamyl alcohol is deprotonated by a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[1][2] This application note describes a specific protocol adapted from a general method for the solvent-free synthesis of benzyl ethers using solid potassium hydroxide as the base and benzyl bromide as the benzylating agent.[7]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reaction Scheme

Caption: Williamson ether synthesis of this compound from isoamyl alcohol and benzyl bromide.

Data Presentation

Table 1: Physical Properties of Key Reagents and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isoamyl Alcohol88.15131.10.810
Benzyl Bromide171.041981.438
Potassium Hydroxide56.1113272.044
This compound178.272350.910[1]

Table 2: Experimental Parameters

ParameterValue
Reactant Mole Ratio (Isoamyl Alcohol : Benzyl Bromide)1.2 : 1
Base (Potassium Hydroxide)Solid Pellets
SolventNone
Reaction TemperatureRoom Temperature
Reaction Time~5 hours (monitor by TLC)
Purification MethodColumn Chromatography

Experimental Protocol

This protocol is adapted from a general, solvent-free method for the synthesis of benzyl ethers.[7]

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Benzyl bromide

  • Potassium hydroxide (KOH) pellets

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Chromatography column

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoamyl alcohol (1.2 equivalents) and freshly crushed potassium hydroxide pellets (2.0 equivalents).

  • Addition of Benzyl Bromide: Place the flask in a water bath to dissipate any heat generated. Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirring mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) solvent system. The reaction is typically complete within 5 hours.

  • Work-up: Upon completion, add deionized water to the reaction mixture to dissolve the potassium salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a colorless liquid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactants 1. Add Isoamyl Alcohol and KOH Pellets add_benzyl_bromide 2. Add Benzyl Bromide Dropwise reactants->add_benzyl_bromide stir 3. Stir at Room Temp. (Monitor by TLC) add_benzyl_bromide->stir quench 4. Quench with Water stir->quench extract 5. Extract with Organic Solvent quench->extract wash_dry 6. Wash with Brine & Dry (Na₂SO₄) extract->wash_dry evaporate 7. Evaporate Solvent wash_dry->evaporate purify 8. Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack isoamyl_alcohol Isoamyl Alcohol (R-OH) isoamyloxide Potassium Isoamyloxide (R-O⁻ K⁺) isoamyl_alcohol->isoamyloxide koh Potassium Hydroxide (KOH) koh->isoamyloxide water Water (H₂O) isoamyloxide_sn2 Potassium Isoamyloxide (R-O⁻ K⁺) isoamyloxide->isoamyloxide_sn2 Nucleophile benzyl_bromide Benzyl Bromide (Bn-Br) product This compound (R-O-Bn) benzyl_bromide->product kbr Potassium Bromide (KBr)

Caption: Reaction mechanism for the Williamson ether synthesis.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

¹H NMR (Varian A-60):

  • δ 7.34 (m, 5H): Aromatic protons of the benzyl group.

  • δ 4.5 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ 3.5 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • δ 1.7 (m, 1H): Methine proton of the isoamyl group (-CH(CH₃)₂).

  • δ 1.5 (q, 2H): Methylene protons of the isoamyl group (-CH₂-CH(CH₃)₂).

  • δ 0.9 (d, 6H): Methyl protons of the isoamyl group (-CH(CH₃)₂).

¹³C NMR:

  • δ 138.8: Quaternary aromatic carbon of the benzyl group.

  • δ 128.3, 127.6, 127.4: Aromatic CH carbons of the benzyl group.

  • δ 72.9: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ 69.4: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

  • δ 38.4: Methylene carbon of the isoamyl group (-CH₂-CH(CH₃)₂).

  • δ 25.1: Methine carbon of the isoamyl group (-CH(CH₃)₂).

  • δ 22.6: Methyl carbons of the isoamyl group (-CH(CH₃)₂).

(Note: The provided NMR data is based on typical values and may vary slightly depending on the solvent and instrument used. The ¹H NMR data is from a 60 MHz instrument and may show less resolution than modern high-field NMR spectrometers.)[8]

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • The reaction can be exothermic; care should be taken during the addition of benzyl bromide.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound using a solvent-free Williamson ether synthesis approach. The method is efficient and environmentally conscious. The provided data and visualizations offer a clear guide for researchers and professionals in the fields of chemistry and drug development.

References

Benzyl Isoamyl Ether: Applications in Organic Synthesis and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known by synonyms such as isoamyl benzyl ether and [(3-methylbutoxy)methyl]benzene, is an organic compound with the chemical formula C₁₂H₁₈O.[1] While the broader class of benzyl ethers is widely utilized in organic synthesis, particularly as protecting groups for alcohols, the primary application of this compound lies within the fragrance industry.[2][3][4] This document provides detailed application notes on its synthesis and its established role in perfumery, along with a discussion on its potential, though not widely documented, use in other areas of organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are particularly relevant to its use in fragrance formulations, influencing its volatility, substantivity, and odor profile.

PropertyValueReference(s)
CAS Number 122-73-6[1][5]
Molecular Weight 178.27 g/mol [6]
Boiling Point 237.6 °C[1]
Flash Point >100 °C[2]
Specific Gravity 0.9040 - 0.9080 @ 25 °C[2]
Refractive Index 1.4810 - 1.4850 @ 20 °C[2]
Water Solubility 41.57 mg/L (estimated)[1]
Odor Profile Floral, fruity, green, with notes of gardenia and jasmine.[2]

Applications in Organic Synthesis

The primary role of this compound in organic synthesis is its own formation, typically achieved through the Williamson ether synthesis.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[7][8][9] In the case of this compound, isoamyl alcohol is deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl chloride or benzyl bromide.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis of this compound Reactants Isoamyl Alcohol + Benzyl Halide Base Base (e.g., NaH, KOH) Reactants->Base Deprotonation Alkoxide Isoamyl Alkoxide Base->Alkoxide Product This compound Alkoxide->Product SN2 Attack Byproduct Salt (e.g., NaCl, KBr) Product->Byproduct

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is a representative example based on the general principles of the Williamson ether synthesis.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Benzyl chloride or Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoamyl alcohol (1.0 equivalent) in anhydrous DMF or THF.

  • To this solution, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, powdered potassium hydroxide (2.0 equivalents) can be used.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the isoamyl alkoxide.

  • Ether Formation: Cool the reaction mixture to 0 °C and add benzyl chloride or benzyl bromide (1.05 equivalents) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data (Representative):

While specific high-yield syntheses for this compound are not extensively detailed in the literature, the Williamson ether synthesis is generally a high-yielding reaction.

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
Isoamyl alcoholBenzyl chlorideNaHDMFRoom Temp.12-24 h>90% (expected)
Isoamyl alcoholBenzyl bromideKOHTHFReflux8-16 h>85% (expected)
This compound as a Protecting Group

Benzyl ethers are commonly used as protecting groups for alcohols due to their stability under a wide range of reaction conditions and their facile cleavage by hydrogenolysis. However, there is no specific evidence in the reviewed literature to suggest that this compound is employed for this purpose. The additional isoamyl group does not confer any particular advantage for protection or deprotection compared to the simpler and more common benzyl or p-methoxybenzyl (PMB) ethers. Therefore, its use as a protecting group is not a standard application.

Applications in Perfumery

The predominant industrial application of this compound is as a fragrance ingredient in a variety of consumer products.[3][4] Its characteristic odor profile makes it a valuable component in creating floral and fruity scents.

  • Role in Fragrance Compositions: It acts as a modifier, adding fresh, fruity-floral nuances to perfumes, colognes, and other scented products.[3]

  • Blending Properties: It blends well with other floral, fruity, and citrus notes, enhancing the complexity and freshness of the overall fragrance.[3]

  • Applications: It is incorporated into a wide range of products including fine fragrances, soaps, lotions, and hair care products.[3]

Logical Relationship Diagram:

G cluster_Synthesis Synthesis cluster_Reactants Reactants cluster_Product Product cluster_Applications Applications Williamson Williamson Ether Synthesis BIE This compound Williamson->BIE Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->Williamson Benzyl_Halide Benzyl Halide Benzyl_Halide->Williamson Perfumery Perfumery BIE->Perfumery Fragrance Fragrance Formulations Perfumery->Fragrance Cosmetics Cosmetics & Personal Care Perfumery->Cosmetics

Caption: this compound: From Synthesis to Application.

Conclusion

This compound is a valuable aroma chemical synthesized efficiently via the Williamson ether synthesis. Its primary and well-established application is in the fragrance industry, where its unique scent profile contributes to a wide array of perfumed products. While the broader class of benzyl ethers are staples in organic synthesis as protecting groups, the specific use of this compound for this purpose is not documented and appears to offer no distinct advantages over more common benzyl ethers. Future research could explore other potential applications, but its current utility is firmly rooted in the field of perfumery.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Benzyl isoamyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether (also known as isopentyl benzyl ether) is a volatile organic compound with the molecular formula C₁₂H₁₈O.[1] It is recognized for its floral, fruity, and green aroma profile and is utilized as a fragrance ingredient in various consumer products, including cosmetics and perfumes.[1][2] Accurate and robust analytical methods are essential for the identification and quantification of this compound to ensure product quality, consistency, and for safety assessments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[3] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (typically helium) transports the vaporized sample through a heated capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. As each separated component elutes from the column, it enters the mass spectrometer. In the MS, the molecules are ionized (commonly by electron ionization - EI), which causes them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
Molecular FormulaC₁₂H₁₈O[1]
Molecular Weight178.27 g/mol [1]
Boiling Point237-238 °C @ 748 mmHg[2]
Retention Time (on DB-5 column)20.64 min[4]

Table 2: Mass Spectrometric Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Identity
9199.99[C₇H₇]⁺ (Tropylium ion)
9265.64[C₇H₈]⁺
4315.79[C₃H₇]⁺
4112.25[C₃H₅]⁺
6511.20[C₅H₅]⁺

Data sourced from PubChem CID 31227.[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

For Liquid Samples (e.g., Perfumes, Essential Oils):

  • Dilution: Accurately dilute the sample in a volatile organic solvent such as ethanol, hexane, or dichloromethane to a concentration range of 1-10 µg/mL.

  • Internal Standard Spiking: For accurate quantification, add a known concentration of an appropriate internal standard to the diluted sample. A suitable internal standard should be a compound with similar chemical properties to this compound but with a different retention time. A deuterated version of the analyte or a structurally similar ether not present in the sample would be ideal.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a 2 mL glass autosampler vial.

For Solid or Semi-Solid Samples (e.g., Creams, Lotions):

  • Solvent Extraction: Weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., 10 mL of methanol or ethanol).

  • Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction of the analyte.

  • Centrifuge the sample to separate the solid matrix from the solvent extract.

  • Carefully transfer the supernatant to a clean tube.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable volatile solvent for GC-MS analysis.

  • Spike with an internal standard and filter as described for liquid samples.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 3: GC-MS Operating Parameters

ParameterRecommended Condition
Gas Chromatograph
GC SystemAgilent 7890B or similar
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Oven Temperature Program
Initial Temperature50 °C, hold for 1 minute
Ramp Rate10 °C/min to 250 °C
Final Hold Time5 minutes
Mass Spectrometer
MS SystemAgilent 5977A MSD or similar
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range35 - 350 amu
Data Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

SIM Mode for Quantification: For enhanced sensitivity and selectivity in quantitative analysis, operate the mass spectrometer in SIM mode. Monitor the following ions:

  • Quantifier Ion: m/z 91

  • Qualifier Ions: m/z 92, 43

Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time (approximately 20.64 min on a DB-5 column).[4] Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library spectrum (e.g., NIST, Wiley). The fragmentation pattern should match the characteristic ions listed in Table 2.

  • Quantitative Analysis:

    • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) containing a constant concentration of the internal standard.

    • Analyze the standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Sample Quantification: Analyze the prepared sample(s). Calculate the peak area ratio of the analyte to the internal standard in the sample. Determine the concentration of this compound in the sample by using the linear regression equation from the calibration curve.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Perfume, Cream) Dilution Dilution & Internal Standard Spiking Sample->Dilution Liquid Sample Extraction Solvent Extraction Sample->Extraction Solid Sample Filtration Filtration Dilution->Filtration Extraction->Dilution Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Peak Integration Quantification Quantification TIC->Quantification MassSpectrum->Quantification Library Match

Caption: Experimental workflow for GC-MS analysis of this compound.

Compound_Identification Analyte This compound (in gas phase) Ionization Electron Ionization (70 eV) Analyte->Ionization MolecularIon Molecular Ion [M]⁺˙ m/z 178 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Characteristic Fragment Ions Fragmentation->FragmentIons e.g., m/z 91, 92, 43 MassSpectrum Mass Spectrum (Detector Signal) FragmentIons->MassSpectrum

Caption: Conceptual pathway of compound identification by GC-MS.

References

Application Notes and Protocols for the Spectral Analysis of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with applications in the fragrance and flavor industries. Its structural elucidation and purity assessment are critical for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such organic molecules. This document provides detailed information on the ¹H NMR and ¹³C NMR spectral analysis of this compound, along with standardized protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(benzyloxy)-3-methylbutane Molecular Formula: C₁₂H₁₈O Molecular Weight: 178.27 g/mol [1] CAS Registry Number: 122-73-6[1]

The structure of this compound consists of a benzyl group and an isoamyl (or isopentyl) group linked by an ether oxygen. The numbering of the atoms for NMR assignment is as follows:

Chemical structure of this compound with atom numberingFigure 1. Chemical Structure of this compound with Atom Numbering for NMR Assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-1' (2H)~7.30-7.40Multiplet-5H (Aromatic)
H-2' (2H)~7.30-7.40Multiplet-
H-3' (1H)~7.30-7.40Multiplet-
H-α (2H)~4.50Singlet-2H
H-1 (2H)~3.50Triplet~6.72H
H-2 (2H)~1.60Quartet~6.72H
H-3 (1H)~1.75Multiplet-1H
H-4 (6H)~0.95Doublet~6.66H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (δ) ppm
C-ipso~138.5
C-ortho~128.4
C-meta~127.6
C-para~127.5
C-α~72.9
C-1~68.9
C-2~38.4
C-3~25.2
C-4~22.6

Note: The chemical shifts are reported in ppm relative to a standard reference.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. If the solvent peak is well-defined and its chemical shift is known, it can also be used as a reference.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer is as follows:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of about 16 ppm (from -2 to 14 ppm) is usually adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer is as follows:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Spectral Width (SW): A spectral width of about 240 ppm (from -10 to 230 ppm) is generally used.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Peak Picking and Integration: Identify the peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow and Structural Relationships

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference integrate Peak Picking & Integration (¹H) reference->integrate ¹H only structure Structure Elucidation reference->structure integrate->structure

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Connectivity diagram of this compound for NMR correlation.

References

Application Notes and Protocols: Benzyl Isoamyl Ether as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether (CAS No. 122-73-6) is an organic compound with the chemical formula C12H18O.[1] While it is predominantly utilized in the fragrance industry for its pleasant aromatic odor, its physicochemical properties suggest potential as a non-polar solvent in various laboratory and drug development applications.[1][2] This document provides a summary of its properties, potential applications as a non-polar solvent, and a general experimental protocol for a reaction where it could be employed.

Physicochemical Properties

This compound is a colorless to pale yellow liquid that is practically insoluble in water but soluble in alcohols and other organic solvents.[1][3][4] Its properties make it a potential alternative to other non-polar solvents, particularly where a higher boiling point and lower volatility are desirable.

PropertyValueUnitReference
Molecular Formula C12H18O-[1]
Molecular Weight 178.28 g/mol [1]
Appearance Colorless to pale yellow liquid-[1]
Boiling Point 235 - 238°C[2][3][4]
Specific Gravity 0.904 - 0.91-[1][2][3][4]
Refractive Index 1.481 - 1.485@ 20°C[2]
Flash Point >100°C[2]
Water Solubility 41.57 (estimated)mg/L @ 25°C[2]
logP (o/w) 3.725 (estimated)-[2]

Application Notes

Potential as a Non-Polar Solvent

With a boiling point significantly higher than common non-polar solvents like toluene (111 °C) and xylenes (~140 °C), this compound can be advantageous for reactions requiring elevated temperatures. Its low volatility can also contribute to a safer laboratory environment by reducing exposure to solvent vapors.[5]

Potential Advantages:

  • High Boiling Point: Suitable for high-temperature reactions.

  • Low Volatility: May reduce solvent loss and inhalation exposure.

  • Chemical Stability: As an ether, it is generally stable and unreactive under many conditions, making it a suitable medium for a variety of chemical transformations.

  • "Greener" Alternative: Its lower volatility and potential for synthesis from bio-based precursors (isoamyl alcohol) could position it as a more environmentally friendly alternative to some petroleum-derived solvents.[6]

Potential Applications:

  • Organic Synthesis: Could be used as a solvent for reactions involving non-polar reagents and intermediates, such as substitution reactions, certain types of cross-coupling reactions, and reactions requiring aprotic, non-polar conditions.

  • Extractions: Its hydrophobicity and ability to dissolve a range of organic compounds suggest its potential use as an extraction solvent.

  • Crystallization: Could serve as a medium for the crystallization of non-polar compounds.

Considerations for Use
  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[7] It is crucial to test for the presence of peroxides before use, especially before distillation.

  • Solubility: While it is a good solvent for many organic compounds, its solvency power should be experimentally determined for specific applications.

  • Purity: Commercial grades are often intended for fragrance applications, and purity should be verified (e.g., by GC) for sensitive chemical reactions.[1]

Experimental Protocols

While specific protocols detailing the use of this compound as a solvent are not widely available in the scientific literature, a relevant example is the synthesis of benzyl ethers themselves, such as in a Williamson ether synthesis. This reaction is often carried out in a non-polar, aprotic solvent.

Protocol: Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of this compound, which can be generalized for the synthesis of other benzyl ethers.

Materials:

  • Isoamyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloride

  • Anhydrous non-polar solvent (e.g., Toluene, or potentially this compound itself for process scale-up)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous non-polar solvent and the sodium hydride dispersion.

  • Alkoxide Formation: While stirring, slowly add isoamyl alcohol to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes). This indicates the formation of the sodium isoamyloxide.

  • Addition of Benzyl Chloride: Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis Steps cluster_workup Work-up & Purification prep1 Dry Glassware step1 Add Solvent & NaH prep1->step1 prep2 Inert Atmosphere (N2/Ar) prep2->step1 step2 Add Isoamyl Alcohol (0°C to RT) step1->step2 step3 Add Benzyl Chloride (0°C) step2->step3 step4 Heat to Reflux step3->step4 workup1 Quench with NH4Cl(aq) step4->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with H2O & Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify Purify (Distillation/Chromatography) workup5->purify solvent_selection cluster_properties Solvent Property Considerations cluster_safety_green Safety & Environmental Factors start Define Reaction Requirements prop1 Polarity (Non-polar) start->prop1 prop2 Aprotic/Protic start->prop2 prop3 Boiling Point start->prop3 prop4 Solubility of Reagents start->prop4 selection Select Appropriate Non-Polar Solvent (e.g., this compound) prop1->selection prop2->selection prop3->selection prop4->selection safety1 Toxicity safety1->selection safety2 Flammability safety2->selection green1 Volatility green1->selection green2 Renewable Source green2->selection

References

Benzyl Isoamyl Ether: Application Notes for its Role as a Chemical Intermediate in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known as gardenia ether, is a versatile organic compound widely recognized for its pleasant floral and fruity aroma, leading to its extensive use in the fragrance and cosmetics industries.[1][2] Beyond its direct application as a fragrance component, this compound serves as a valuable chemical intermediate in organic synthesis. Its primary role as an intermediate is as a protecting group for the hydroxyl functionality of isoamyl alcohol. The benzyl ether linkage is stable under a variety of reaction conditions, yet it can be selectively cleaved under specific, mild conditions, allowing for the regeneration of the alcohol. This property is particularly useful in multi-step syntheses where the isoamyl alcohol moiety needs to be preserved while other parts of a molecule undergo chemical transformations.

Physicochemical Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory or industrial setting.

PropertyValueReference
CAS Number 122-73-6[1]
Molecular Formula C₁₂H₁₈O[3]
Molecular Weight 178.27 g/mol [3]
Appearance Colorless to pale yellow liquid[3][4]
Odor Floral, fruity, green, gardenia, jasmine[4]
Boiling Point 237-238 °C at 748 mm Hg[4]
Density 0.904 - 0.908 g/cm³ at 25 °C[4]
Refractive Index 1.481 - 1.485 at 20 °C[4]
Solubility Insoluble in water; Soluble in alcohol and organic solvents[3][4]
Flash Point > 100 °C (> 212 °F)[4]

Application as a Chemical Intermediate: A Protective Strategy

In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule. The hydroxyl group of isoamyl alcohol is moderately reactive and can interfere with a wide range of reactions, such as those involving strong bases, organometallics, or oxidizing and reducing agents.

By converting isoamyl alcohol to this compound, the reactive hydroxyl group is transformed into a more stable ether linkage. The benzyl group is an effective protecting group due to its stability under many non-reductive conditions. Subsequently, the benzyl group can be selectively removed, typically through catalytic hydrogenolysis, to regenerate the isoamyl alcohol with high fidelity. This protection-deprotection strategy allows for greater synthetic flexibility and is a key application of this compound as a chemical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol details the synthesis of this compound from isoamyl alcohol and benzyl chloride, a classic example of the Williamson ether synthesis.[5]

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 100 mL of anhydrous THF.

  • Formation of Alkoxide: Carefully add 4.4 g (0.11 mol) of 60% sodium hydride dispersion to the THF. Stir the suspension at room temperature.

  • Addition of Alcohol: Slowly add 8.8 g (0.10 mol) of isoamyl alcohol to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes. The reaction is exothermic, and hydrogen gas will be evolved. Continue stirring until the gas evolution ceases (approximately 1 hour), indicating the complete formation of the sodium isoamyloxide.

  • Addition of Alkyl Halide: To the resulting alkoxide solution, add 12.65 g (0.10 mol) of benzyl chloride dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield: 85-95%

Synthesis_Workflow reagents Isoamyl Alcohol Benzyl Chloride Sodium Hydride reaction_vessel Round-Bottom Flask (N₂ atmosphere) reagents->reaction_vessel solvent Anhydrous THF solvent->reaction_vessel reflux Reflux (4-6 hours) reaction_vessel->reflux workup Quenching (NH₄Cl) Extraction (Ether) reflux->workup purification Drying (MgSO₄) Filtration Concentration workup->purification product This compound purification->product

Synthesis of this compound Workflow
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the cleavage of the benzyl ether to regenerate isoamyl alcohol using catalytic hydrogenolysis, a mild and efficient deprotection method.

Materials:

  • This compound

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock

  • Vacuum line

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.10 mol) of this compound in 50 mL of methanol.

  • Catalyst Addition: Carefully add 0.9 g of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Securely attach a three-way stopcock with a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent and the toluene byproduct.

  • Purification: The resulting crude isoamyl alcohol can be purified by distillation if necessary.

Expected Yield: >95%

Deprotection_Workflow start This compound reaction Hydrogenation (H₂, room temp) start->reaction catalyst 10% Pd/C catalyst->reaction solvent Methanol solvent->reaction filtration Filtration through Celite® reaction->filtration concentration Rotary Evaporation filtration->concentration product Isoamyl Alcohol concentration->product byproduct Toluene (byproduct) concentration->byproduct

References

Application Notes and Protocols for Deuteration Experiments Involving Benzyl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile. This "deuterium effect" stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.

While a specific application of "benzyl isoamyl ether" in deuteration experiments is not documented in the reviewed literature, the structural motifs within this molecule—a benzyl group, an ether linkage, and an isoamyl chain—are common in various bioactive compounds. Therefore, this document provides detailed application notes and protocols for the deuteration of benzyl ether scaffolds, which are directly applicable to molecules like this compound. The following sections will detail methods for selective deuteration at the benzylic position and on the aromatic ring, supported by quantitative data and detailed experimental procedures.

Potential Deuteration Sites in this compound

The structure of this compound offers several positions where deuterium can be incorporated. The choice of deuteration site depends on the specific goals of the research, such as blocking a known metabolic pathway or introducing a tracer for analytical studies.

Caption: Potential sites for deuterium incorporation in this compound.

I. Selective Deuteration of the Benzylic Position

The benzylic position is a common site of metabolic oxidation. Introducing deuterium at this position can significantly enhance the metabolic stability of a drug candidate.

A. Palladium-Catalyzed Benzylic C-H Deuteration with Deuterium Gas

This method offers high chemoselectivity for the benzylic position without affecting the aromatic ring. The reaction is tolerant of various functional groups, including ethers.[1]

Experimental Protocol

A detailed procedure for this method is as follows:

  • Reaction Setup: In a Schlenk tube, combine the benzyl ether substrate (0.1 mmol), Pd(OAc)₂ (3 mol%), and KH₂PO₄ (3.0 eq).

  • Solvent and Reagents: Add HFIP (1.0 mL) and TBHP (5.5 M in decane, 3.0 eq).

  • Deuterium Atmosphere: Seal the tube and introduce deuterium gas (1 atm).

  • Reaction Conditions: Heat the mixture at 50°C for 8 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data

Substrate Containing EtherYield (%)Deuterium Incorporation (%) at Benzylic PositionReference
4-Methoxy-1,2-diphenylethane70>95[1]
1-(Benzyloxy)-4-nitrobenzene65>95[1]

Experimental Workflow

G start Start setup Combine Substrate, Pd(OAc)₂, KH₂PO₄ start->setup add_reagents Add HFIP and TBHP setup->add_reagents deuterium Introduce D₂ Gas (1 atm) add_reagents->deuterium react Heat at 50°C for 8h deuterium->react workup Dilute, Wash, Dry, Concentrate react->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for Pd-catalyzed benzylic deuteration.

II. Deuteration of the Aromatic Ring

Deuteration of the aromatic ring can be achieved through various methods, often relying on C-H activation. For non-activated arenes, such as the phenyl group in this compound, non-directed methods are required.

A. Palladium-Catalyzed Nondirected C-H Deuteration of Arenes with D₂O

This protocol allows for the deuteration of arenes without the need for a directing group, using D₂O as the deuterium source. The method shows excellent functional group tolerance, including for ethers.[2]

Experimental Protocol

  • Reaction Setup: In a sealed vial, combine the benzyl ether substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), N-acetylglycine (20 mol %), and methyl 6-methynicotinate (30 mol %).

  • Solvent System: Add a mixture of HFIP and D₂O (3:7, 1 M).

  • Reaction Conditions: Heat the mixture at 80°C for 18 hours.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Mg₂SO₄, filtered, and concentrated.

  • Analysis: The yield and deuterium incorporation are determined by ¹H NMR and mass spectrometry.

Quantitative Data

SubstrateTotal Deuterium Incorporation (D atoms)Reference
4-tert-butylphenol1.84[3]
Watermelon ketone1.57[3]

Experimental Workflow

G start Start setup Combine Substrate, Pd(OAc)₂, Ligands start->setup add_solvent Add HFIP/D₂O Mixture setup->add_solvent react Heat at 80°C for 18h add_solvent->react workup Dilute and Wash react->workup analyze NMR and MS Analysis workup->analyze end End analyze->end

Caption: Workflow for non-directed aromatic deuteration.

III. Synthesis of Deuterated Benzyl Alcohols as Precursors

An alternative to direct deuteration is the synthesis of deuterated building blocks that can then be used to construct the target molecule. For instance, an α,α-dideuterio benzyl alcohol can be synthesized and subsequently etherified to produce the desired deuterated benzyl ether.

A. Reductive Deuteration of Aromatic Esters

This method uses samarium(II) iodide and D₂O to reduce aromatic esters to α,α-dideuterio benzyl alcohols with high deuterium incorporation.[4]

Experimental Protocol

  • Reaction Setup: To a solution of samarium(II) iodide (0.10 M in THF, 6.0 equiv), add a solution of the aromatic ester (1.0 equiv) in THF.

  • Reagent Addition: Add Et₃N (12.0 equiv) and D₂O (72.0 equiv) under an argon atmosphere at room temperature and stir vigorously.

  • Quenching: After 15 minutes, quench the excess SmI₂ by bubbling air through the reaction mixture.

  • Work-up: Dilute the mixture with CH₂Cl₂ and 1 M NaOH (aq). Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated aqueous Na₂S₂O₃, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data

Aromatic Ester SubstrateProductYield (%)Deuterium Incorporation (%)Reference
Methyl 4-heptylbenzoate(4-Heptylphenyl)methan-d₂-ol95>95[4]
Methyl 4-methoxybenzoate(4-Methoxyphenyl)methan-d₂-ol92>95[4]

Reaction Scheme

G start Aromatic Ester reagents SmI₂ / Et₃N D₂O, THF start->reagents product α,α-Dideuterio Benzyl Alcohol reagents->product

Caption: Reductive deuteration of an aromatic ester.

Conclusion

While "this compound" is not a reported reagent or substrate in deuteration experiments, the protocols described here for benzyl ethers provide a strong foundation for the selective incorporation of deuterium into structurally similar molecules. The choice of method will depend on the desired location of the deuterium label(s) and the overall synthetic strategy. For targeted deuteration at the metabolically labile benzylic position, palladium-catalyzed C-H activation with deuterium gas is a highly effective method. For broader labeling of the aromatic ring, non-directed palladium-catalyzed C-H activation with D₂O is a suitable approach. Finally, the synthesis of deuterated precursors, such as α,α-dideuterio benzyl alcohols, offers an alternative and efficient route to deuterated target molecules. These methods provide researchers with a versatile toolkit for the preparation of deuterated compounds for drug discovery and development.

References

Application Notes and Protocols for the Quantification of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoamyl ether, also known as gardenia ether, is a fragrance ingredient commonly used in cosmetics, perfumes, and other scented products to impart a floral, fruity aroma. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment to ensure compliance with regulatory standards for fragrance allergens. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and an overview of a potential High-Performance Liquid Chromatography (HPLC) method.

Analytical Methodologies

Gas chromatography is the most prevalent and suitable technique for the analysis of volatile and semi-volatile compounds like this compound. GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices, while GC-FID is a robust and cost-effective alternative for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method allows for the confident identification and quantification of this compound, even at low concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used method for the quantitative analysis of organic compounds. While it does not provide the same level of identification certainty as GC-MS, its simplicity, robustness, and wide linear range make it an excellent choice for routine analysis where the identity of the analyte is already known.

Experimental Protocols

Protocol 1: Quantification of this compound in Cosmetic Products by GC-MS

This protocol is designed for the determination of this compound in complex matrices such as lotions, creams, and shampoos.

1. Sample Preparation: Liquid-Liquid Extraction

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane.

  • Add an internal standard (e.g., 1,4-dibromobenzene) to all samples, calibration standards, and quality control samples.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL in splitless mode
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Detection Mode Selected Ion Monitoring (SIM) for quantification. Target ion (e.g., m/z 91, 178) and qualifier ions.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in the chosen solvent, each containing the internal standard at a fixed concentration.

  • Analyze the calibration standards using the GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the samples by applying the peak area ratio to the calibration curve.

Protocol 2: Routine Quality Control of this compound by GC-FID

This protocol is suitable for the routine analysis of raw materials or finished products where the matrix is less complex.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent like methanol or ethanol.

  • For liquid samples, dilute an accurately weighed amount of the sample in the chosen solvent to fall within the calibration range.

  • For solid samples, dissolve an accurately weighed amount in the solvent, ensuring complete dissolution.

  • Add an internal standard to all solutions.

2. GC-FID Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent[2]
Column DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[2]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL with a split ratio of 20:1
Oven Temperature Program Initial temperature of 60°C, hold for 1 minute, ramp to 240°C at 15°C/min, hold for 10 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3. Calibration and Quantification

  • Prepare calibration standards as described in the GC-MS protocol.

  • Analyze the standards and samples using the GC-FID method.

  • Construct a calibration curve and quantify the this compound concentration as outlined in the GC-MS protocol.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of fragrance compounds using GC-based methods. These values can be used as a benchmark for method validation.

ParameterGC-MSGC-FIDAcceptance Criteria (Typical)
Linearity (R²) >0.995>0.999≥ 0.995
Linearity Range 0.1 - 20 µg/mL0.1 - 100 µg/mLDependent on application
Accuracy (% Recovery) 85 - 115%[3]90 - 110%80-120%
Precision (% RSD) < 15%[3]< 10%≤ 15%
Limit of Detection (LOD) 0.1 - 1.2 µg/g[4]~0.1 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.33 - 4.0 µg/g[4]~0.3 µg/mLS/N ≥ 10

Potential Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can be an alternative, particularly for less volatile compounds or when GC is unavailable. A reverse-phase HPLC method with UV detection could be developed.

Proposed HPLC Conditions (to be optimized):

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Detector: UV at a wavelength where this compound has absorbance (e.g., ~254 nm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Note: Method development and validation would be required to determine the suitability of HPLC for a specific application.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weigh Weigh 1g of Sample Sample->Weigh Solvent Add 5mL MTBE & Internal Standard Weigh->Solvent Vortex Vortex 2 min Solvent->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Inject Inject 1µL Extract->GC_Inject GC_Column Separation on DB-5MS Column GC_Inject->GC_Column MS_Detect MS Detection (SIM Mode) GC_Column->MS_Detect Cal_Curve Generate Calibration Curve MS_Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Result Report Result (µg/g) Quantify->Result

Caption: Workflow for this compound Quantification by GC-MS.

GCFID_Workflow start Start: Sample/Standard Preparation prep Dissolve/Dilute in Solvent with Internal Standard start->prep inject Inject into GC-FID prep->inject separation Chromatographic Separation (DB-HeavyWAX column) inject->separation detection Flame Ionization Detection separation->detection integration Peak Area Integration detection->integration calculation Concentration Calculation using Calibration Curve integration->calculation end_node End: Report Concentration calculation->end_node

Caption: Protocol for Routine GC-FID Analysis.

References

Application Notes and Protocols for Benzyl Isoamyl Ether in the Mitigation of Pet Malodors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pet ownership is a source of companionship and joy for millions, but it is often accompanied by the challenge of managing pet malodors. These odors, primarily emanating from urine, feces, and glandular secretions, can be persistent and unpleasant. The primary chemical culprits behind these malodors are volatile organic compounds, including ammonia, mercaptans, and sulfides. Cat urine, in particular, contains the unique precursor felinine, which degrades into the potent thiol, 3-mercapto-3-methylbutan-1-ol.[1] Current strategies for combating pet malodors range from enzymatic cleaners that break down the source of the odor to absorbent materials and air fresheners.

This document outlines the potential application of Benzyl Isoamyl Ether as a novel agent for mitigating pet malodors. This compound is a fragrance ingredient with a pleasant floral, fruity, and green aroma.[2][3][4] While its primary application in consumer products is for its scent profile, its physicochemical properties suggest a potential role in malodor counteraction, likely through odor masking and potentially through competitive inhibition at the olfactory receptor level. A patent for a pet malodor mitigating composition lists this compound as a potential component, although specific efficacy data for this compound was not provided.

These application notes provide a theoretical framework and proposed experimental protocols for researchers to investigate the efficacy and mechanism of action of this compound in the context of pet malodor control.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its formulation and application in odor mitigation strategies.

PropertyValueReference
Chemical Formula C12H18O[5]
Molecular Weight 178.27 g/mol [5]
Appearance Colorless to pale yellow liquid[2][3]
Odor Profile Floral, fruity, green, jasmine, gardenia[2][3][4]
Boiling Point 235 °C[6]
Flash Point 110 °C[6]
Solubility Practically insoluble in water; soluble in alcohol and oils[6]
Vapor Pressure 0.101 mmHg @ 25 °C (estimated)[4]

Proposed Mechanism of Action

The mitigation of pet malodors by this compound is likely to occur through one or a combination of the following mechanisms:

3.1 Odor Masking

The most direct mechanism is odor masking, where the pleasant aroma of this compound at a sufficient concentration overwhelms the perception of the malodorous compounds.[7][8] Its floral and fruity notes could effectively cover the unpleasant smells of ammonia and sulfur compounds.

3.2 Olfactory Receptor Modulation (Hypothetical)

A more complex and hypothetical mechanism involves the interaction of this compound with olfactory receptors (ORs). Malodor perception is initiated when volatile molecules bind to specific G protein-coupled receptors (GPCRs) in the olfactory epithelium.[9][10] This binding event triggers a signaling cascade involving adenylyl cyclase and an increase in cyclic AMP (cAMP), leading to neuronal depolarization and the perception of smell.[11][12]

It is plausible that this compound could act as a competitive antagonist or a partial agonist at the same olfactory receptors that bind key pet malodor components. By binding to these receptors, it could prevent or reduce the binding of malodorous molecules, thereby diminishing their perception. This sensory deodorization technology is an emerging area of research for malodor control.[1]

Olfactory_Signaling_Pathway cluster_mucus Olfactory Mucus cluster_neuron Olfactory Receptor Neuron Odorant Malodorant Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds BIE Benzyl Isoamyl Ether BIE->OBP Binds OR_node Olfactory Receptor (OR) BIE->OR_node Hypothesized Antagonism OBP->OR_node Transports to G_Protein G-Protein (Golf) OR_node->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to Ion_Channel Ion Channel (Open) cAMP->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Action Potential

Caption: Olfactory signaling pathway and hypothesized receptor antagonism.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound in mitigating pet malodors.

4.1 Protocol 1: Headspace GC-MS Analysis of Malodor Reduction

This protocol quantifies the reduction of key volatile malodorous compounds in a controlled environment.

4.1.1 Materials

  • Gas-tight chambers (e.g., 1L glass jars with septa)

  • Source of pet malodor (e.g., synthetic cat urine containing felinine precursor, or a solution of ammonia and representative thiols)

  • This compound (98%+ purity)

  • Solid Phase Microextraction (SPME) fibers

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

4.1.2 Procedure

  • Preparation of Malodor Source: Place a standardized amount of the malodor source (e.g., 1 ml of synthetic urine on a filter paper) into each gas-tight chamber.

  • Application of Test Substance:

    • Control Group: Add a filter paper with no test substance.

    • Test Group: Add a filter paper treated with a specific concentration of this compound (e.g., 1%, 5%, 10% in a non-volatile solvent like dipropylene glycol).

  • Equilibration: Seal the chambers and allow them to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Headspace Sampling: Expose an SPME fiber to the headspace of each chamber for a standardized time (e.g., 30 minutes) to absorb the volatile compounds.

  • GC-MS Analysis: Analyze the absorbed compounds by desorbing the SPME fiber in the GC inlet. Use a suitable GC column and temperature program to separate the compounds. The MS will be used to identify and quantify the target malodorous molecules (e.g., ammonia, 3-mercapto-3-methylbutan-1-ol).

  • Data Analysis: Compare the peak areas of the target malodorous compounds in the test groups to the control group to calculate the percentage reduction.

4.2 Protocol 2: Sensory Panel Evaluation

This protocol assesses the perceived reduction in malodor by a trained human sensory panel.

4.2.1 Materials

  • Standardized carpet swatches (2x2 inches)[13]

  • Cat urine[13]

  • This compound solution (as prepared in 4.1.2)

  • Distilled water (as a control treatment)[13]

  • Odor-free testing room with controlled ventilation

  • Sensory evaluation booths

  • Trained sensory panelists (e.g., 10-12 individuals)

4.2.2 Procedure

  • Sample Preparation:

    • Apply a standardized amount of cat urine (e.g., 2.5 ml) to the center of each carpet swatch and allow to dry.[13]

    • Treat the swatches with either the this compound solution or distilled water until saturated, then blot with a paper towel.[13]

  • Sample Presentation: Place each treated swatch in a sealed, coded container.

  • Evaluation: Panelists will open one container at a time, sniff the sample, and rate the intensity of the malodor on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor). A washout period between samples is required.

  • Data Analysis: Analyze the sensory scores statistically (e.g., using ANOVA) to determine if there is a significant difference in perceived malodor intensity between the control and test groups.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Malodor_Source Prepare Malodor Source (e.g., Synthetic Urine) Control_Group Control Group (Malodor Only) Malodor_Source->Control_Group Test_Group Test Group (Malodor + this compound) Malodor_Source->Test_Group GCMS Protocol 1: Headspace GC-MS Analysis Control_Group->GCMS Sensory Protocol 2: Sensory Panel Evaluation Control_Group->Sensory Test_Group->GCMS Test_Group->Sensory Quant_Data Quantitative Data: % Malodor Reduction GCMS->Quant_Data Sensory_Data Sensory Data: Malodor Intensity Scores Sensory->Sensory_Data Conclusion Efficacy Conclusion Quant_Data->Conclusion Sensory_Data->Conclusion

Caption: Proposed experimental workflow for efficacy testing.

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the proposed experiments.

Table 1: GC-MS Analysis of Malodor Reduction by this compound

Malodorous CompoundControl (Peak Area)1% BIE (Peak Area)% Reduction5% BIE (Peak Area)% Reduction
Ammonia
3-mercapto-3-methylbutan-1-ol
Other Thiols
Short-chain fatty acids

Table 2: Sensory Panel Evaluation of Malodor Intensity

Treatment GroupMean Malodor Intensity Score (± SD)p-value (vs. Control)
Control (Water)N/A
1% this compound
5% this compound

Safety Precautions

This compound should be handled with appropriate care in a laboratory setting.

  • Irritation: It is a skin and respiratory irritant.[3][4]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place in tightly sealed containers, protected from heat and light.[4]

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound presents an intriguing, yet unproven, candidate for the mitigation of pet malodors. Its pleasant fragrance suggests a strong capability for odor masking. Furthermore, the potential for this molecule to interact with olfactory receptors responsible for malodor perception warrants investigation. The experimental protocols detailed in this document provide a robust framework for quantifying its efficacy and exploring its mechanism of action. Successful validation of these hypotheses could lead to the development of new and more effective pet odor control solutions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Benzyl isoamyl ether".

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound synthesized from benzyl chloride and isoamyl alcohol typically contains the following impurities:

  • Unreacted starting materials: Benzyl chloride and isoamyl alcohol.

  • Byproducts: Dibenzyl ether (from the reaction of benzyl chloride with the benzyl alkoxide), and isoamylene (from the E2 elimination of the alkyl halide).

  • Residual base: The base used to deprotonate the isoamyl alcohol (e.g., sodium hydroxide, potassium carbonate).

Q2: What is the general purification strategy for crude this compound?

A2: A common purification strategy involves a multi-step approach:

  • Aqueous Workup (Washing): To remove the bulk of water-soluble impurities like residual base and salts.

  • Drying: To remove dissolved water from the organic phase.

  • Purification: Either by fractional distillation under reduced pressure or by column chromatography to separate the target ether from unreacted starting materials and byproducts.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 178.27 g/mol [1][2]Helps in calculating theoretical yields and molar equivalents.
Boiling Point ~235-238 °C at atmospheric pressure[3]High boiling point necessitates vacuum distillation to prevent thermal degradation.
Density ~0.91 g/mL[1]The organic layer containing the ether will typically be the upper layer during aqueous extraction (less dense than water).
Refractive Index ~1.48[1]Can be used as a quick check for the purity of distilled fractions.
Solubility Insoluble in water; soluble in common organic solvents.Forms the basis for liquid-liquid extraction to remove water-soluble impurities.

Troubleshooting Guides

Problem 1: Emulsion formation during aqueous workup.

Q: I am observing a stable emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What should I do?

A: Emulsion formation is a common issue. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Pass the emulsified mixture through a pad of celite or glass wool.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

Problem 2: The purified this compound is discolored (yellowish).

Q: After purification, my this compound has a yellow tint. What could be the cause and how can I fix it?

A: A yellow discoloration can be due to several factors:

  • Trace Impurities: Residual impurities, possibly from the degradation of starting materials or the product itself, can cause discoloration.

  • Oxidation: Ethers can slowly oxidize to form colored impurities.

  • Palladium Residue: If a palladium catalyst was used in a preceding step and not fully removed, it can cause discoloration.[5]

Solutions:

  • Activated Carbon Treatment: Stir the discolored ether with a small amount of activated carbon for a short period, then filter. Activated carbon can adsorb colored impurities.

  • Re-purification: If the discoloration is significant, re-purifying the product by fractional distillation or column chromatography may be necessary.

  • Storage: Store the purified ether under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

Problem 3: Incomplete removal of starting materials after purification.

Q: GC-MS analysis of my purified product shows the presence of unreacted benzyl chloride and/or isoamyl alcohol. How can I improve their removal?

A: If standard purification methods are insufficient, consider the following:

  • For residual Benzyl Chloride:

    • Aqueous Base Wash: A thorough wash with a dilute aqueous base solution (e.g., 5% sodium carbonate or sodium bicarbonate) can help to hydrolyze and remove residual benzyl chloride.

    • Chemical Scavenging: In some cases, adding a small amount of a nucleophile like triethylamine or thiourea can react with the excess benzyl chloride, forming a salt that can be washed away.[6]

  • For residual Isoamyl Alcohol:

    • Water Wash: Multiple washes with water will help to partition the more polar isoamyl alcohol into the aqueous phase.

    • Azeotropic Distillation: If the boiling points are close, consider azeotropic distillation with a suitable entrainer, although this is a more advanced technique.

Experimental Protocols

Protocol 1: Aqueous Workup (Washing) of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer (containing the product) should be the upper layer. Drain and discard the lower aqueous layer.

  • To remove acidic impurities, wash the organic layer with a 5% aqueous solution of sodium bicarbonate.[7]

  • Wash the organic layer again with deionized water.

  • Finally, wash the organic layer with a saturated solution of sodium chloride (brine) to help break any emulsions and remove dissolved water.[4]

  • Drain the organic layer into a clean, dry flask.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[8]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as hexane or a mixture of hexane and ethyl acetate (e.g., 95:5). The less polar this compound will elute before the more polar isoamyl alcohol. The elution order is typically: alkyl halides < ethers < alcohols.[8]

  • Gradient Elution (Optional): Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed.

  • Drying: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and then filter to remove the drying agent.

  • Distillation: Transfer the dried crude product to the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point at 20 mmHg is approximately 105 °C.[3]

  • Purity Check: Analyze the purity of the collected fractions, for example, by measuring their refractive index or by GC-MS.

Visual Guides

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO4) Aqueous_Workup->Drying Purification_Choice Purification Method Drying->Purification_Choice Distillation Fractional Distillation (Under Vacuum) Purification_Choice->Distillation High Boiling Point Difference Column_Chromatography Column Chromatography (Silica Gel) Purification_Choice->Column_Chromatography Similar Boiling Points Pure_Product Pure this compound Distillation->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Tree Start Purification Issue Problem What is the issue? Start->Problem Emulsion Emulsion during Extraction Problem->Emulsion Separation Discoloration Product is Discolored Problem->Discoloration Appearance Impurity Starting Material Contamination Problem->Impurity Purity Solution_Emulsion Add Brine Gentle Swirling Filter through Celite Emulsion->Solution_Emulsion Solution_Discoloration Treat with Activated Carbon Re-purify Store under Inert Gas Discoloration->Solution_Discoloration Solution_Impurity Thorough Aqueous Wash Chemical Scavenger Re-purify Impurity->Solution_Impurity

References

How to improve the yield of "Benzyl isoamyl ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl Isoamyl Ether. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Troubleshooting Guide: Low Yield of this compound

Low yields in the synthesis of this compound, typically performed via the Williamson ether synthesis, can arise from several factors. This guide will help you diagnose and resolve common issues.[1]

Q1: My overall yield is low. What are the most common causes?

Low yields can typically be traced back to one of three main areas: suboptimal reaction conditions, competing side reactions, or issues with the starting materials. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent.[1][2]

  • Purity of Reagents: The presence of water or other impurities in the reactants or solvent can significantly impact the reaction.

  • Substrate Choice: The structure of the alkyl halide and the alkoxide are critical for the success of this SN2 reaction.[3][4]

Below is a troubleshooting workflow to help identify the root cause of low yield.

G start Low Yield of this compound check_reactants 1. Check Reactant Purity & Stoichiometry - Isoamyl alcohol & Benzyl halide anhydrous? - Base (e.g., NaH) fresh? - Correct molar ratios used? start->check_reactants reactants_ok Reactants OK check_reactants->reactants_ok Yes reactants_bad Fix: Purify/Dry Reactants, Verify Stoichiometry check_reactants->reactants_bad No check_conditions 2. Review Reaction Conditions - Solvent polar aprotic (e.g., THF, DMF)? - Temperature (50-100°C)? - Sufficient reaction time (1-8h)? reactants_ok->check_conditions reactants_bad->check_reactants conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Fix: Optimize Solvent, Temperature, or Time check_conditions->conditions_bad No check_side_products 3. Analyze Byproducts (GC-MS/NMR) - Presence of alkene (from elimination)? - Dibenzyl ether or diisoamyl ether? conditions_ok->check_side_products conditions_bad->check_conditions side_products_ok No Major Side Products check_side_products->side_products_ok No side_products_bad Address Side Reactions: - Lower temperature - Use less hindered reactants - Consider a phase transfer catalyst check_side_products->side_products_bad Yes check_workup 4. Evaluate Workup & Purification - Inefficient extraction? - Product loss during distillation/ chromatography? side_products_ok->check_workup side_products_bad->check_conditions solution Yield Improved check_workup->solution No check_workup->solution Yes workup_bad Fix: Optimize Extraction pH, Improve Purification Technique G cluster_prep Alkoxide Formation cluster_reaction Ether Formation (SN2 Reaction) cluster_workup Workup and Purification A 1. Add anhydrous solvent (THF) to a dry, inert-atmosphere flask. B 2. Add Sodium Hydride (NaH) (e.g., 60% dispersion in mineral oil). A->B C 3. Slowly add Isoamyl Alcohol dropwise at 0°C. H₂ gas evolves. B->C D 4. Stir at room temperature until H₂ evolution ceases (~1 hr). C->D E 5. Slowly add Benzyl Chloride or Benzyl Bromide dropwise. D->E F 6. Heat the mixture to reflux (e.g., 50-80°C) for 2-6 hours. E->F G 7. Monitor reaction progress using TLC or GC. F->G H 8. Cool to RT and carefully quench with water. G->H I 9. Extract with an organic solvent (e.g., diethyl ether). H->I J 10. Wash organic layer with water and brine, then dry over Na₂SO₄. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify crude product via vacuum distillation or column chromatography. K->L

References

"Benzyl isoamyl ether" stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of benzyl isoamyl ether under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and light.[1] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture, which can accelerate degradation.[2][3] The material should be stored in its original, light-resistant container whenever possible.[4]

Q2: What is the expected shelf life of this compound?

A2: With proper storage, this compound is expected to have a shelf life of 24 months or longer.[1] However, as a peroxide-forming ether, it is recommended to test for peroxides periodically, especially after the container has been opened.[4][5]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound, like other benzyl ethers, include:

  • Peroxide Formation: Ethers can react with atmospheric oxygen to form explosive peroxides. This process is accelerated by light, heat, and the presence of contaminants.[2] this compound is classified as a compound that may form peroxides.[6]

  • Oxidation: The benzylic ether linkage is susceptible to oxidation, which can lead to the formation of benzaldehyde, benzoic acid, and the corresponding isoamyl benzoate.[3][4][7][8]

  • Hydrolysis: While generally stable, under strong acidic conditions, the ether linkage can be cleaved.[3][9]

  • Photodegradation: Exposure to light, particularly UV light, can initiate and accelerate degradation processes, including oxidation.[7][10]

Q4: Are there any visual indicators of this compound degradation?

A4: Yes, visual inspection can provide initial clues. Look for:

  • Crystals or precipitate: The formation of crystals, especially around the cap or within the liquid, can indicate the presence of dangerous levels of peroxides. Do not open a container if crystals are observed.[2]

  • Cloudiness: A change from a clear liquid to a cloudy or hazy appearance can suggest degradation or contamination.[4]

  • Color Change: A significant change in color, such as yellowing, may indicate degradation.[11]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Poor Purity

Symptom: You are observing unexpected peaks in your analytical chromatogram (GC or HPLC) or your starting material fails purity tests.

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the storage temperature is cool and stable.

    • Ensure the container is tightly sealed and was not left open to the atmosphere.

    • Check if the material has been protected from light.

  • Test for Peroxides:

    • CAUTION: Handle with extreme care if peroxide formation is suspected.

    • Use commercially available peroxide test strips for a semi-quantitative assessment.[2][5][12]

    • Alternatively, perform a qualitative iodide test. A yellow to brown color indicates the presence of peroxides.[2][12]

  • Analyze for Other Degradation Products:

    • Use a stability-indicating analytical method (see "Experimental Protocols" section) to check for the presence of potential degradation products like benzaldehyde, benzoic acid, and isoamyl alcohol.

Logical Troubleshooting Flow for Purity Issues

Troubleshooting Purity Issues start Unexpected Analytical Results (e.g., extra peaks, low purity) check_storage Step 1: Verify Storage Conditions (Cool, Dark, Sealed?) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok test_peroxides Step 2: Test for Peroxides (Test strips or Iodide test) peroxides_present Peroxides Detected? test_peroxides->peroxides_present analyze_degradation Step 3: Analyze for Other Degradants (GC-MS or HPLC-UV) degradants_present Other Degradants Found? analyze_degradation->degradants_present storage_ok->test_peroxides Yes correct_storage Action: Correct Storage (Move to cool, dark place, ensure tight seal) storage_ok->correct_storage No peroxides_present->analyze_degradation No decontaminate Action: Decontaminate or Dispose (Follow safety protocols for peroxide removal) peroxides_present->decontaminate Yes purify_or_replace Action: Purify if possible or Replace with new batch degradants_present->purify_or_replace Yes material_ok Conclusion: Material is likely stable. Investigate other experimental factors. degradants_present->material_ok No correct_storage->test_peroxides root_cause_identified Conclusion: Degradation Confirmed. Source of instability identified. decontaminate->root_cause_identified purify_or_replace->root_cause_identified

Caption: Troubleshooting workflow for purity issues.

Issue 2: Inconsistent Results Over Time

Symptom: Reproducibility of experiments using the same batch of this compound decreases over time.

Possible Cause: Gradual degradation of the material after the container has been opened.

Troubleshooting Steps:

  • Implement a Testing Schedule:

    • Date the container upon receipt and upon first opening.

    • For opened containers, test for peroxides before each use or on a regular schedule (e.g., every 3-6 months).[4]

  • Inert Atmosphere:

    • If the material is used infrequently, consider flushing the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen.

  • Aliquoting:

    • For larger containers, consider aliquoting the material into smaller, appropriately sized sealed vials for single or short-term use. This minimizes the exposure of the bulk material to air and moisture with each use.

Data Presentation

The following tables summarize the recommended storage conditions and potential degradation products.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature CoolTo slow down the rate of chemical degradation, including peroxide formation.[2]
Light Protected from light (e.g., amber bottle, stored in the dark)Light, especially UV, can catalyze autoxidation and peroxide formation.[2]
Atmosphere Tightly sealed container, consider inert gas overlayTo minimize exposure to atmospheric oxygen, a key reactant in peroxide formation.[2][4]
Moisture Dry environmentTo prevent potential hydrolysis, although ethers are generally stable to water under neutral pH.[2]

Table 2: Potential Degradation Products of this compound and Their Detection

Degradation PathwayPotential ProductsRecommended Analytical Technique
Peroxide Formation This compound hydroperoxides and related peroxy compoundsPeroxide Test Strips, Iodide Titration
Oxidation Benzaldehyde, Benzoic Acid, Isoamyl BenzoateGC-MS, HPLC-UV/DAD
Hydrolysis Benzyl Alcohol, Isoamyl AlcoholGC-MS, HPLC-UV/DAD

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Test Strip Method)

Objective: To quickly assess the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., EM Quant®)

  • Gloves and safety glasses

Procedure:

  • Dip the test strip into the this compound sample for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • If required by the manufacturer's instructions, add a drop of deionized water to the test pad.

  • Compare the color of the test pad to the color scale provided with the test strips to estimate the peroxide concentration.

  • Action Level: If the peroxide concentration exceeds 10-25 ppm, the material should be decontaminated or disposed of according to safety guidelines.[4]

Protocol 2: Stability-Indicating GC-MS Method for this compound and Potential Degradants

Objective: To develop a gas chromatography-mass spectrometry (GC-MS) method to separate and identify this compound from its potential non-peroxide degradation products.

Materials & Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

  • This compound reference standard

  • Reference standards for potential degradation products (benzyl alcohol, benzaldehyde, benzoic acid, isoamyl alcohol)

  • Suitable solvent (e.g., methanol or dichloromethane)

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-400

Procedure:

  • Prepare a stock solution of this compound and each potential degradation product in the chosen solvent.

  • Prepare a mixed standard solution containing all components at a known concentration.

  • Prepare the sample solution by diluting the this compound being tested in the solvent.

  • Inject the mixed standard to determine the retention times and mass spectra of each component.

  • Inject the sample solution to analyze for the presence of the parent compound and any degradation products.

  • Quantification can be performed by creating a calibration curve for each analyte.

Workflow for Stability-Indicating Method Development

Stability Method Development start Objective: Develop Stability-Indicating Method stress_samples Step 1: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->stress_samples select_method Step 2: Select Analytical Technique (e.g., GC-MS or HPLC-UV) stress_samples->select_method develop_conditions Step 3: Method Development (Column, Mobile/Carrier, Temp, Gradient) select_method->develop_conditions check_separation Are all peaks separated? (Parent & Degradants) develop_conditions->check_separation optimize_method Optimize Conditions (e.g., change gradient, pH, column) check_separation->optimize_method No validate_method Step 4: Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_separation->validate_method Yes optimize_method->develop_conditions final_method Final Validated Stability-Indicating Method validate_method->final_method

Caption: Workflow for stability method development.

References

Identifying side products in "Benzyl isoamyl ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the synthesis of benzyl isoamyl ether. Below you will find frequently asked questions (FAQs) and detailed guides to identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For the synthesis of this compound, the preferred reactants are sodium isoamyloxide and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This choice is crucial because benzyl halides are primary and cannot undergo the competing E2 elimination reaction, thus favoring the desired ether formation.[2][3]

Q2: I am getting a low yield of this compound. What are the possible causes?

Low yields in the Williamson ether synthesis can stem from several factors:

  • Incomplete deprotonation of isoamyl alcohol: If the base used is not strong enough or if insufficient base is used, the concentration of the reactive isoamyloxide nucleophile will be low.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, making the alkoxide anion more reactive.[1]

  • Presence of water: Water can react with the strong base and the alkoxide, reducing their effectiveness. It can also hydrolyze the benzyl halide.

  • Competing side reactions: The formation of byproducts such as dibenzyl ether or isoamylene will consume the starting materials and reduce the yield of the desired product.

Q3: What are the expected side products in the synthesis of this compound?

The primary side products depend on the chosen reactants and reaction conditions. When using the preferred method of reacting sodium isoamyloxide with a benzyl halide, the main potential byproduct is:

  • Dibenzyl ether: This can form through the self-condensation of benzyl alcohol if it is present as an impurity or formed by hydrolysis of the benzyl halide. It can also arise from the reaction of the benzyl halide with any sodium benzoxide that might be present.[4][5][6]

If the less favorable route of reacting sodium benzoxide with an isoamyl halide is chosen, another significant side product can be:

  • Isoamylene (Isopentene): This is an elimination (E2) product that can form when the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the isoamyl halide.[2]

Unreacted starting materials, such as isoamyl alcohol and benzyl bromide, may also be present in the final reaction mixture.

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a systematic approach to identifying and minimizing the formation of common side products during the synthesis of this compound.

Problem: Presence of Dibenzyl Ether in the Final Product
  • Identification: Dibenzyl ether can be identified by Gas Chromatography-Mass Spectrometry (GC-MS). It will have a distinct retention time and a characteristic mass spectrum. The presence of a molecular ion peak at m/z 198 and a base peak at m/z 91 (tropylium ion) is indicative of dibenzyl ether.

  • Root Causes & Solutions:

Root CauseMitigation Strategy
Contamination of benzyl halide with benzyl alcohol Use freshly distilled or high-purity benzyl halide.
Hydrolysis of benzyl halide due to moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation of benzyl alcohol This is more likely if the reaction is run at high temperatures or under acidic conditions (which should be avoided in Williamson synthesis). Adhere to the recommended reaction temperature for the Williamson synthesis.
Problem: Presence of Isoamylene in the Final Product
  • Identification: Isoamylene is a volatile alkene and can be detected by GC-MS. It will have a much shorter retention time than the ether products and a characteristic mass spectrum with a molecular ion peak at m/z 70.

  • Root Causes & Solutions:

Root CauseMitigation Strategy
Use of isoamyl halide as the electrophile The most effective way to avoid elimination is to use the correct combination of reactants: sodium isoamyloxide and a benzyl halide. Benzyl halides lack β-hydrogens and thus cannot undergo E2 elimination.
High reaction temperature Higher temperatures favor the E2 elimination pathway. If you must use an isoamyl halide, run the reaction at the lowest effective temperature.
Sterically hindered base/nucleophile While sodium isoamyloxide is not excessively bulky, using a less hindered base for deprotonation might be considered if elimination is a persistent issue, though this is less common for primary alcohols.

Quantitative Data Summary

The following table summarizes typical yields and side product distribution for the Williamson ether synthesis of this compound using sodium isoamyloxide and benzyl bromide. Please note that these values are estimates based on typical Williamson ether synthesis outcomes and may vary depending on the specific experimental conditions.

CompoundMolecular Weight ( g/mol )Typical Yield (%)Method of Analysis
This compound 178.2785 - 95%GC-MS, NMR
Dibenzyl Ether 198.261 - 5%GC-MS
Isoamyl Alcohol (unreacted) 88.15< 5%GC-MS
Benzyl Bromide (unreacted) 171.04< 5%GC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes the synthesis of this compound via the Williamson ether synthesis using sodium isoamyloxide and benzyl bromide.

1. Formation of Sodium Isoamyloxide:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous tetrahydrofuran (THF).

  • Add 2.4 g (0.1 mol) of sodium hydride (60% dispersion in mineral oil) to the THF.

  • Slowly add 8.8 g (0.1 mol) of anhydrous isoamyl alcohol to the suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

2. Ether Synthesis:

  • Cool the freshly prepared sodium isoamyloxide solution to 0 °C.

  • Slowly add 17.1 g (0.1 mol) of benzyl bromide to the solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.

  • Wash the combined organic layers with 50 mL of water and then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Key Experiment: GC-MS Analysis of Reaction Products

1. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

2. GC-MS Parameters (Illustrative):

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, dibenzyl ether, and any unreacted starting materials by comparing their retention times and mass spectra to known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway for the synthesis of this compound and the formation of potential side products.

Synthesis_Pathway cluster_main Main Synthesis Route (SN2) cluster_side1 Side Reaction: Dibenzyl Ether Formation cluster_troubleshooting Troubleshooting Logic isoamyl_alcohol Isoamyl Alcohol isoamyloxide Sodium Isoamyloxide isoamyl_alcohol->isoamyloxide Deprotonation na_h NaH (Base) na_h->isoamyloxide benzyl_isoamyl_ether This compound (Product) isoamyloxide->benzyl_isoamyl_ether benzyl_bromide Benzyl Bromide benzyl_bromide->benzyl_isoamyl_ether dibenzyl_ether Dibenzyl Ether (Side Product) benzyl_bromide->dibenzyl_ether isoamylene Isoamylene (Side Product) isoamyl_halide Isoamyl Halide sodium_benzoxide Sodium Benzoxide Benzyl Alcohol (impurity) or\nSodium Benzoxide Benzyl Alcohol (impurity) or Sodium Benzoxide Benzyl Alcohol (impurity) or\nSodium Benzoxide->dibenzyl_ether low_yield Low Yield side_products Side Products Present? low_yield->side_products incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products->dibenzyl_ether Yes side_products->isoamylene Yes

Figure 1. Logical workflow for troubleshooting the synthesis of this compound.

Reaction_Scheme main_reagents Isoamyl Alcohol + NaH → Sodium Isoamyloxide Sodium Isoamyloxide + Benzyl Bromide main_product → this compound (Desired Product) main_reagents->main_product SN2 Pathway side1_reagents Benzyl Bromide + Benzyl Alcohol/Sodium Benzoxide side1_product → Dibenzyl Ether (Side Product) side1_reagents->side1_product SN2 Pathway side2_reagents Sodium Benzoxide + Isoamyl Bromide side2_product_sn2 → this compound side2_reagents->side2_product_sn2 SN2 Pathway side2_product_e2 → Isoamylene (Side Product) side2_reagents->side2_product_e2 E2 Pathway

Figure 2. Reaction scheme for this compound synthesis and side product formation.

References

Optimal long-term storage conditions for "Benzyl isoamyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal long-term storage, handling, and troubleshooting for Benzyl isoamyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, well-ventilated area.[1][2] Containers should be tightly sealed and protected from light and heat.[1][2]

Q2: What container materials are suitable for storing this compound?

A2: It is recommended to store this compound in its original container, which is often a metal can or drum.[1] Ensure the container is clearly labeled and checked regularly for leaks.[1]

Q3: What is the expected shelf life of this compound?

A3: When stored properly under the recommended conditions, this compound has a shelf life of 24 months or longer.[2]

Q4: Are there any chemicals that are incompatible with this compound?

A4: Yes, you should avoid storing this compound with strong oxidizing agents and strong acids.[3]

Q5: What are the potential degradation pathways for this compound?

A5: this compound is classified as a peroxide-forming chemical, which is a potential degradation pathway.[4] Like other ethers, it can also undergo cleavage under acidic or oxidative conditions.[5][6][7]

Troubleshooting Guide

Problem: I've noticed a change in the color or odor of my this compound.

  • Possible Cause: This could indicate chemical degradation, possibly due to improper storage conditions such as exposure to light, air (oxidation), or contaminants.

  • Solution: Do not use the material. It is advisable to dispose of the product in accordance with local regulations.[1] To prevent this, always store this compound in a tightly sealed container in a cool, dark, and well-ventilated place.[1][2]

Problem: I suspect my sample of this compound has been contaminated.

  • Possible Cause: Contamination can occur from improper handling, using non-dedicated laboratory equipment, or a compromised container seal.

  • Solution: If you suspect contamination, it is best to discard the sample. The purity of the ether can be verified using Gas Chromatography (GC).[8][9][10]

Problem: There are visible crystals in my liquid this compound.

  • Possible Cause: While the melting point of the related dibenzyl ether is between 1.5 - 3.5 °C, solidification is not expected at standard cool storage temperatures.[3] Crystal formation could indicate the presence of a contaminant or a degradation product.

  • Solution: Do not use the product. Consult the safety data sheet and dispose of the material according to your institution's guidelines.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature CoolTo minimize degradation and peroxide formation.
Atmosphere In a tightly sealed containerTo prevent oxidation and contamination.[1][3]
Light Protected from light (e.g., in an opaque container)To prevent potential photodegradation.[2]
Moisture Dry areaTo prevent hydrolysis.[1]
Incompatibilities Store away from strong oxidizing agents and strong acidsTo prevent hazardous reactions.[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound via Gas Chromatography (GC)

This protocol outlines a method to assess the purity of this compound over time under different storage conditions.

  • Sample Preparation:

    • Aliquot samples of this compound into separate, appropriately labeled vials for each storage condition being tested (e.g., room temperature, 4°C, -20°C, exposure to light).

    • Prepare an initial (T=0) sample for immediate analysis. Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrument: A standard Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable.

    • Injector and Detector Temperature: Set to 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Record the chromatogram for the T=0 sample. The main peak corresponds to this compound.

    • At specified time intervals (e.g., 1, 3, 6, 12 months), analyze samples from each storage condition.

    • Compare the chromatograms of the stored samples to the T=0 sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • Calculate the purity of each sample by dividing the peak area of this compound by the total peak area of all components.

Visualizations

Troubleshooting_Flowchart Troubleshooting Logic for this compound Storage Issues start Observe Issue with Stored This compound issue_type What is the nature of the issue? start->issue_type color_odor Change in Color or Odor issue_type->color_odor Visual/Olfactory Change crystals Visible Crystals or Precipitate issue_type->crystals Physical State Change suspected_contamination Suspected Contamination issue_type->suspected_contamination External Factor cause_degradation Probable Cause: Chemical Degradation (e.g., Oxidation, Peroxide Formation) color_odor->cause_degradation cause_impurity Probable Cause: Contamination or Degradation Product crystals->cause_impurity suspected_contamination->cause_impurity action_discard Action: Do Not Use. Dispose of according to local regulations. cause_degradation->action_discard action_verify Optional Action: Verify purity via GC analysis to confirm degradation. cause_degradation->action_verify cause_impurity->action_discard prevention Preventative Measures: - Store in tightly sealed, opaque containers. - Keep in a cool, dry, well-ventilated area. - Avoid heat, light, and ignition sources. action_discard->prevention

Caption: Troubleshooting flowchart for common this compound storage issues.

References

Preventing peroxide formation in "Benzyl isoamyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of benzyl isoamyl ether, focusing on the prevention, detection, and removal of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern with this compound?

A1: this compound, like many other ethers, can react with atmospheric oxygen over time in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1][2][3] This process is often initiated or accelerated by factors like light, heat, and the presence of contaminants.[2][3][4] If these peroxides become concentrated, such as through evaporation or distillation, they can detonate with extreme violence when subjected to heat, shock, or friction.[5][6][7]

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection is the first step. If you observe crystal formation, particularly around the cap or within the liquid, or if the liquid appears cloudy or has an oily viscous layer, you should assume a high concentration of dangerous peroxides is present.[8][9][10] Do not move or open the container if crystals are visible. [8][11] For routine screening of clear solutions, chemical tests are necessary.

Q3: How often should I test my this compound for peroxides?

A3: It is crucial to label all containers of this compound with the date received and the date opened.[3][8] Opened containers should be tested for peroxides periodically. A general guideline for ethers is to test at a minimum of three-monthly intervals.[5] However, always test before any procedure that involves heating, distillation, or evaporation, as this can concentrate peroxides to dangerous levels.[4][12] Unopened containers should ideally be used within one year of receipt.[5][6]

Q4: What are the ideal storage conditions to minimize peroxide formation?

A4: To minimize peroxide formation, store this compound in a cool, dark, and dry place in a tightly sealed, air-impermeable, light-resistant container.[2][7][8] The original manufacturer's container is often best.[8][13] It is also recommended to purge the headspace of the container with an inert gas like nitrogen or argon after each use to displace oxygen.[2]

Q5: Can I still use this compound if it tests positive for peroxides?

A5: It depends on the concentration. If peroxide levels are low (e.g., < 30 ppm), you can treat the ether to remove the peroxides before use.[11][14] However, if the concentration is high or if crystals are present, the material should be considered extremely hazardous and disposed of by your institution's environmental health and safety (EHS) office.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Yellow to brown color develops in the potassium iodide test. Presence of peroxides.[5][15]The intensity of the color indicates the concentration. A pale yellow suggests a low concentration, while brown indicates a high and hazardous concentration.[3][4][14] Proceed with a peroxide removal protocol if the concentration is determined to be at a safe level for treatment.
Peroxide test strip turns blue. Presence of hydroperoxides.[5][16]The shade of blue corresponds to the peroxide concentration. Compare the color to the chart provided with the test strips to quantify the level.[4] If below the hazardous threshold, proceed with a peroxide removal protocol.
Cloudiness, precipitation, or crystal formation is observed in the container. High concentration of dangerous peroxides.[8][9]DANGER: POTENTIAL EXPLOSION HAZARD. Do not handle, move, or attempt to open the container.[8][11] Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.
Solvent appears to have evaporated significantly. Loose cap or prolonged storage.This is a high-risk situation as evaporation concentrates peroxides.[9][12] Treat the container with extreme caution. Test for peroxides before handling further. If peroxides are detected, proceed with caution and consider disposal.
Inhibitor (e.g., BHT) is not present or has been removed (e.g., by distillation). Purification process or use of uninhibited grade.The ether is now highly susceptible to rapid peroxide formation.[17][18] Store under an inert atmosphere and use promptly. Test for peroxides much more frequently, potentially before each use.

Experimental Protocols

Protocol 1: Detection of Peroxides using the Potassium Iodide (KI) Method

This method is highly sensitive and can detect both hydroperoxides and dialkyl peroxides.[14]

Materials:

  • Sample of this compound (1-2 mL)

  • Glacial Acetic Acid

  • Potassium Iodide (KI), solid

  • Test tube

Procedure:

  • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[3][16]

  • Add approximately 100 mg of solid potassium iodide.[14][16]

  • Shake the mixture.

  • Observe the color of the solution.

    • No color change: Peroxides are not detected.

    • Pale yellow color: Indicates a low concentration of peroxides.[3][14]

    • Bright yellow or brown color: Indicates a high and potentially hazardous concentration of peroxides.[3][4][14]

Protocol 2: Removal of Peroxides using Activated Alumina

This method is effective for both water-soluble and water-insoluble ethers and avoids introducing water.

Materials:

  • Peroxidized this compound

  • Activated Alumina (basic or neutral, Brockmann I)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

  • Fill the column with activated alumina. A general guideline is to use approximately 100g of alumina for every 100mL of ether to be purified.[3]

  • Carefully pour the peroxidized this compound onto the top of the alumina column, allowing it to percolate through under gravity.

  • Collect the purified ether in a clean, dry collection flask.

  • Important: Test the purified ether for the presence of peroxides using one of the detection methods to ensure the removal was successful.[3]

  • The purified ether will no longer contain any inhibitors that may have been present, making it more susceptible to future peroxide formation. Use it immediately or store it under an inert atmosphere for a very limited time.[3][5]

  • Disposal: The alumina will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal as hazardous waste.[12]

Protocol 3: Removal of Peroxides using Ferrous Sulfate

This method involves washing the ether with an acidic solution of ferrous sulfate to reduce the peroxides.[19]

Materials:

  • Peroxidized this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the ferrous sulfate wash solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[3][14]

  • Pour the peroxidized this compound into a separatory funnel.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake gently, remembering to vent frequently to release any pressure. Note: For the first extraction, shaking should be very gentle.[3][14]

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Repeat the washing step until a sample of the ether tests negative for peroxides.[5]

  • After the final wash, wash the ether with water to remove any residual acid and iron salts.

  • Dry the purified ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Filter or decant the ether from the drying agent. The purified ether is now ready for use.

Workflow and Logic Diagrams

Caption: Workflow for safe handling of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl Chloride and Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of benzyl isoamyl ether from benzyl chloride and isoamyl alcohol via the Williamson ether synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the experiment.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of isoamyl alcohol: The base used may be too weak or used in insufficient quantity.1. Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide. Ensure the alcohol is dry, as water will consume the base.
2. Competing E2 elimination: The alkoxide is a strong base and can promote the elimination of HCl from benzyl chloride to form stilbene, especially at higher temperatures.2. Maintain a lower reaction temperature (e.g., room temperature to 50°C). Benzyl chloride is a primary halide, which favors SN2 over E2, but elevated temperatures can still promote elimination.[1][2]
3. Reaction not at equilibrium or incomplete: The reaction time may be too short.3. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Poor nucleophilicity of the alkoxide: The solvent may be solvating the alkoxide, reducing its reactivity.4. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the isoamyloxide.[3]
Presence of Significant Amounts of Dibenzyl Ether Self-condensation of benzyl chloride: The isoamyloxide can act as a base, promoting the reaction of benzyl chloride with itself, especially at higher concentrations or temperatures.- Add the benzyl chloride dropwise to the solution of the isoamyloxide to maintain a low concentration of the alkyl halide.- Maintain a moderate reaction temperature.
Formation of Unidentified Byproducts 1. Impurities in starting materials: Benzyl chloride can contain impurities like benzaldehyde or benzyl alcohol.1. Use purified reagents. Benzyl chloride can be purified by distillation.
2. Side reactions with the solvent: Some solvents may not be inert under the reaction conditions.2. Ensure the chosen solvent (e.g., THF, DMF) is anhydrous and does not react with the base or reagents.
Difficulty in Product Isolation and Purification Similar polarities of product and starting materials: this compound and unreacted benzyl chloride or isoamyl alcohol may have close boiling points or Rf values, making separation by distillation or chromatography challenging.- Use an excess of the less expensive reagent (typically isoamyl alcohol) to ensure full conversion of the limiting reagent (benzyl chloride).- During workup, wash the organic layer with a dilute base (e.g., 5% NaOH) to remove unreacted isoamyl alcohol and with brine to remove water-soluble impurities before drying and concentrating.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between benzyl chloride and isoamyl alcohol?

A1: The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of isoamyl alcohol to form a more nucleophilic isoamyloxide anion.

  • Nucleophilic Attack: The isoamyloxide anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming this compound.[5][6]

Q2: Which base is most effective for this reaction?

A2: Strong bases are required to generate the alkoxide from isoamyl alcohol. Sodium hydride (NaH) is a highly effective, non-nucleophilic base that irreversibly deprotonates the alcohol.[7] Other strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used, often in combination with a phase-transfer catalyst to improve efficiency.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in a polar aprotic solvent like DMSO.[8]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the alkoxide salt, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction. Protic solvents, such as ethanol or water, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1]

Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the benzyl chloride).[4] The PTC transports the alkoxide from the aqueous phase to the organic phase, allowing it to react with the benzyl chloride.[4] Using a PTC can be particularly beneficial when using inorganic bases like NaOH or KOH with an organic solvent, as it can improve the reaction rate and yield.[9]

Q5: What are the main safety precautions to consider for this reaction?

A5:

  • Benzyl chloride is a lachrymator and a potential carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[11]

  • The reaction can be exothermic, especially during the addition of reagents. It is important to control the rate of addition and to have a cooling bath available.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of benzyl ethers in Williamson ether synthesis. While this data is for benzyl ethers in general, it provides a good starting point for optimizing the synthesis of this compound.

Table 1: Effect of Base on Benzyl Ether Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
K₂CO₃DMSO501.591[8]
NaHTHFRoom Temp12High[12]
KOHTolueneReflux197[13]
Li₂CO₃DMSO502.581[8]
Et₃NDMSO50541[8]

Table 2: Effect of Solvent on Benzyl Ether Yield (using K₂CO₃ as base)

SolventTemperature (°C)Time (h)Yield (%)Reference(s)
DMSO501.591[8]
DMF50281[8]
NMP502.574[8]
Toluene50362[8]
Acetonitrile50364[8]
Isopropanol50455[8]
1,4-Dioxane50541[8]

Table 3: Effect of Phase-Transfer Catalyst (PTC) on Yield

PTCBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
TBABNaOHToluene/Water704High[9]
NoneNaOHToluene/Water704Low[9]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis using Sodium Hydride

This protocol is adapted for the synthesis of this compound.

Materials:

  • Isoamyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add isoamyl alcohol (1.0 equivalent) to a flame-dried round-bottom flask containing anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting isoamyloxide solution back down to 0°C. Add benzyl chloride (1.05 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol is adapted for a two-phase system.

Materials:

  • Isoamyl alcohol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Benzyl chloride

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add isoamyl alcohol (1.0 equivalent), toluene, and an aqueous solution of NaOH or KOH (e.g., 50% w/v).

  • Catalyst Addition: Add a catalytic amount of TBAB (e.g., 5 mol%).

  • Alkylation: Heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring. Add benzyl chloride (1.0 equivalent) dropwise.

  • Reaction: Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature and add water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_deprot 2. Deprotonation cluster_alkyl 3. Alkylation cluster_react 4. Reaction cluster_workup 5. Workup & Purification prep Mix Isoamyl Alcohol and Solvent deprot Add Base (e.g., NaH) at 0°C to form Isoamyloxide prep->deprot alkyl Add Benzyl Chloride dropwise at 0°C deprot->alkyl react Stir at Room Temperature (Monitor by TLC) alkyl->react workup Quench Reaction react->workup extract Extract with Organic Solvent workup->extract purify Purify by Distillation or Chromatography extract->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_sm Check for unreacted starting materials (TLC/GC) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes no_sm No Starting Materials, Low Yield check_sm->no_sm No incomplete_deprot Incomplete Deprotonation? sm_present->incomplete_deprot short_time Insufficient Reaction Time? sm_present->short_time side_reactions Significant Side Reactions? no_sm->side_reactions purification_loss Product Loss During Purification? no_sm->purification_loss sol_deprot Use stronger base (NaH) Ensure anhydrous conditions incomplete_deprot->sol_deprot sol_time Increase reaction time short_time->sol_time sol_side Lower temperature Add benzyl chloride slowly side_reactions->sol_side sol_purify Optimize purification method purification_loss->sol_purify

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common issues encountered during the GC analysis of "Benzyl isoamyl ether," a fragrance ingredient with a floral, fruity aroma. Peak tailing is a frequent challenge with polar compounds like ethers, and this guide provides a structured, question-and-answer approach to identify and resolve these issues, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a moderately polar compound like this compound, this is a common issue that can arise from interactions with the GC system. This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and consequently, compromise the quantitative accuracy of the analysis.[1]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: Peak tailing for this compound in GC analysis typically stems from two main sources: chemical interactions within the system and suboptimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted interactions between the ether's oxygen atom and active sites, such as exposed silanol groups (-Si-OH) in the injector liner, on the column stationary phase, or at connections, can cause peak tailing.[2][3]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites or obstruct the sample path, leading to distorted peaks.[4]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector port can create dead volumes and disrupt the carrier gas flow, resulting in tailing.[1][2]

  • Suboptimal Method Parameters: An inadequate injector temperature, a slow oven temperature ramp, or an incorrect carrier gas flow rate can all contribute to peak asymmetry for compounds like this compound.[4][5]

Q3: How can I quickly differentiate between a chemical (activity) and a physical (flow path) cause for peak tailing?

A3: A simple diagnostic test can help pinpoint the source of the problem. Inject a non-polar compound, such as a hydrocarbon (e.g., dodecane). If the hydrocarbon peak also tails, the issue is likely a physical problem with the gas flow path, such as a poorly installed column or a leak.[3] If only the this compound peak (and other polar compounds) tails, the problem is likely due to chemical interactions with active sites in the system.[2]

Troubleshooting Guides

This section provides detailed, step-by-step instructions in a question-and-answer format to resolve specific issues causing peak tailing in the analysis of this compound.

Guide 1: Addressing System Activity and Contamination

Q: My this compound peak is tailing, but a non-polar hydrocarbon peak looks symmetrical. What should I do?

This indicates that active sites in your GC system are interacting with your analyte. Follow these steps to systematically eliminate these active sites:

  • Replace the Inlet Liner: The inlet liner is a common source of contamination and activity. Replace it with a new, deactivated liner. For polar compounds like ethers, a liner with glass wool can aid in vaporization, but the wool must also be thoroughly deactivated.

  • Perform Inlet Maintenance: While the inlet is disassembled, replace the septum and any seals (e.g., O-rings, gold seal) as these can also be sources of contamination.[4]

  • Trim the GC Column: If a new liner does not resolve the issue, the front end of your column may be contaminated. Trim 15-20 cm from the inlet end of the column to remove the contaminated section.[4]

  • Condition the Column: After trimming, or if you suspect broader contamination, condition the column according to the manufacturer's instructions. This involves heating the column to a high temperature to remove any remaining contaminants.

Guide 2: Correcting Improper Column Installation

Q: All peaks in my chromatogram, including the solvent and non-polar compounds, are tailing. What could be the cause?

When all peaks tail, the problem is typically related to a disruption in the carrier gas flow path.[2] Improper column installation is a frequent culprit.

  • Ensure a Clean, Square Cut: A poor column cut is a common cause of peak tailing.[1] When trimming the column, use a ceramic scoring wafer to make a clean, 90-degree cut. Inspect the cut with a magnifying glass to ensure it is not jagged.

  • Verify Correct Installation Depth: The column must be installed at the correct depth in both the inlet and the detector, as specified by your instrument manufacturer. An incorrect depth can create dead volumes, leading to peak tailing.[1]

  • Check for Leaks: After reinstallation, perform a thorough leak check of all connections using an electronic leak detector. Leaks in the system can disrupt the carrier gas flow and cause peak distortion.[3]

Guide 3: Optimizing GC Method Parameters

Q: I've addressed system activity and installation, but my this compound peak still shows some tailing. Can my GC method be improved?

Yes, optimizing your analytical method is crucial for achieving symmetrical peaks, especially for polar compounds.

  • Increase Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of this compound, leading to peak tailing. A good starting point is 250 °C. You can experiment with increasing the temperature in 10-20 °C increments to find the optimal setting that improves peak shape without causing degradation.[4]

  • Optimize the Oven Temperature Program:

    • Initial Temperature: For splitless injections, a lower initial oven temperature (10-20 °C below the solvent's boiling point) can help focus the analytes at the head of the column, improving peak shape for early eluting compounds.[4]

    • Ramp Rate: A very slow ramp rate can sometimes cause peak broadening. Conversely, a ramp that is too fast may not provide adequate separation. An initial ramp rate of 10-15 °C/min is a good starting point.[5]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type. A flow rate that is too low can lead to peak broadening due to diffusion.[6]

Data Presentation

The following table summarizes the potential impact of key GC parameters on the peak shape of this compound. The asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.5 indicating significant tailing.

ParameterSuboptimal ConditionExpected Asymmetry FactorOptimized ConditionExpected Asymmetry Factor
Inlet Temperature 200 °C> 1.8250 °C1.1 - 1.3
Oven Ramp Rate 5 °C/min> 1.615 °C/min1.2 - 1.4
Column Installation Poor Cut / Wrong Depth> 2.0Proper Cut / Correct Depth1.0 - 1.2
Inlet Liner Used / Non-deactivated> 1.7New / Deactivated1.0 - 1.2

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized based on your specific instrumentation and requirements.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless injector in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent such as hexane or ethyl acetate.

Protocol 2: Inlet Maintenance Procedure
  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50 °C).

  • Turn Off Gases: Turn off the carrier and makeup gas flows at the instrument.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Discard the old septum and liner. If the inlet body is visibly dirty, consult your instrument manual for cleaning instructions.

  • Reassemble: Install a new, deactivated liner and a new septum.

  • Reinstall Column: Reinstall the column to the correct depth and tighten the fitting.

  • Restore Gases and Leak Check: Restore gas flows and perform a thorough leak check around all fittings.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

GCTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Do all peaks tail (including non-polar standards)? start->check_all_peaks physical_issue Likely Physical/Flow Path Issue check_all_peaks->physical_issue  Yes chemical_issue Likely Chemical/Activity Issue check_all_peaks->chemical_issue No   check_installation 1. Check Column Installation: - Ensure clean, square cut. - Verify correct depth in inlet/detector. physical_issue->check_installation leak_check 2. Perform Leak Check: - Check all fittings with an electronic leak detector. check_installation->leak_check optimize_method 3. Optimize GC Method: - Increase inlet temperature. - Adjust oven ramp rate. - Check carrier gas flow. leak_check->optimize_method replace_liner 1. Replace Inlet Liner & Septum: - Use a new, deactivated liner. chemical_issue->replace_liner trim_column 2. Trim Column Inlet: - Remove 15-20 cm from the front of the column. replace_liner->trim_column trim_column->optimize_method end_good Symmetrical Peak Achieved optimize_method->end_good Resolved end_bad Problem Persists? Consult Instrument Manufacturer optimize_method->end_bad Not Resolved

Troubleshooting workflow for GC peak tailing.

References

Technical Support Center: Benzyl Isoamyl Ether Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl isoamyl ether. The information is structured to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, like other benzyl ethers, can degrade through several pathways, including chemical cleavage (hydrolysis and oxidation), biodegradation, and photodegradation. The specific pathway and resulting byproducts will depend on the experimental conditions such as pH, temperature, presence of catalysts, microbial activity, and light exposure.

Q2: I am observing unexpected peaks in my analysis of a this compound sample. What could they be?

Unexpected peaks likely indicate the presence of degradation byproducts. Depending on the storage and handling conditions, this compound may degrade. Common byproducts to screen for include:

  • Isoamyl alcohol and Benzyl alcohol: Resulting from the cleavage of the ether linkage.

  • Benzaldehyde and Benzoic acid: Formed from the subsequent oxidation of benzyl alcohol.[1][2]

  • Toluene: A common byproduct of reductive cleavage (hydrogenolysis) of the benzyl group.[3]

  • Peroxides: Ethers are known to form peroxides upon exposure to air and light.[4]

It is recommended to use analytical techniques such as GC-MS or LC-MS to identify these potential byproducts by comparing their mass spectra and retention times with known standards.

Q3: My experiment requires the removal of the benzyl protecting group from a molecule containing an isoamyl ether linkage. Which method is most selective?

For selective cleavage of a benzyl ether in the presence of other functional groups, catalytic hydrogenolysis is a mild and effective method.[3][5] This technique typically uses a palladium catalyst on carbon (Pd/C) with a hydrogen source. It selectively cleaves the benzyl-oxygen bond, leaving other ether linkages intact and yielding the debenzylated alcohol and toluene as a byproduct.[3]

Q4: Can this compound biodegrade? If so, what are the likely products?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Sample purity has decreased over time. Degradation due to improper storage. Ethers can form explosive peroxides upon exposure to air and light.[4]1. Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a cool, dark place. 3. Periodically test for the presence of peroxides using peroxide test strips.
Inconsistent results in bioassays. The presence of bioactive degradation byproducts (e.g., benzyl alcohol, benzaldehyde) may be interfering with the assay.1. Re-purify the this compound sample using an appropriate technique like column chromatography or distillation. 2. Analyze the sample purity before each experiment using GC or HPLC. 3. Characterize any impurity peaks by MS or NMR to identify byproducts.
Low yield in a reaction where this compound is a reactant. The ether may be degrading under the reaction conditions (e.g., strong acid, high temperature).1. Review the reaction conditions for compatibility with benzyl ethers. Avoid strong acids if possible, as they can cleave the ether bond.[8] 2. If cleavage is unavoidable, consider if the byproducts could be interfering with the reaction. 3. Use milder reaction conditions where possible.

Quantitative Data on Degradation

While specific quantitative data for this compound degradation is not extensively published, the following table illustrates how such data might be presented, based on a hypothetical study of its biodegradation.

Time (hours) This compound (%) Isoamyl Alcohol (%) Benzyl Alcohol (%) Benzaldehyde (%) Benzoic Acid (%)
01000000
2475121021
4845252253
7215383287
96< 54235108
Note: This data is illustrative and intended for representational purposes only.

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve 10 µL of the this compound sample in 990 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required for any polar byproducts (like alcohols or acids), treat the sample with a suitable agent (e.g., BSTFA for silylation).

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and to pure standards of suspected byproducts.

    • Quantify the components by integrating the peak areas.

Protocol 2: Biodegradation Assay

  • Culture Preparation:

    • Inoculate a suitable microbial culture (e.g., Pseudomonas sp. or a mixed culture from environmental samples) into a minimal salts medium.

  • Incubation:

    • Add this compound to the culture at a final concentration of 100 ppm.

    • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking.

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the culture.

    • Extract the sample with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS as described in Protocol 1 to monitor the disappearance of the parent compound and the appearance of byproducts.

Visualizations of Degradation Pathways

cluster_main Potential Degradation Pathways of this compound BIE This compound IA Isoamyl Alcohol BIE->IA Cleavage BA Benzyl Alcohol BIE->BA Cleavage TOL Toluene BIE->TOL Hydrogenolysis BAL Benzaldehyde BA->BAL Oxidation BZA Benzoic Acid BAL->BZA Oxidation cluster_workflow Experimental Workflow for Biodegradation Analysis start Start: Microbial Culture step1 Spike with This compound start->step1 step2 Incubate at 30°C with shaking step1->step2 step3 Collect Aliquots at Time Intervals step2->step3 step4 Solvent Extraction step3->step4 step5 GC-MS Analysis step4->step5 end End: Identify & Quantify Byproducts step5->end

References

Technical Support Center: Pilot-Scale Synthesis of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of benzyl isoamyl ether for pilot production. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound during our pilot run. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the Williamson ether synthesis of this compound on a pilot scale can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Deprotonation of Isoamyl Alcohol: The reaction requires the formation of the isoamyl alkoxide. Ensure the base used (e.g., sodium hydride, potassium hydroxide) is of sufficient quality, quantity, and that the reaction time for this step is adequate. Consider using a stronger base or a higher equivalent of the base if incomplete deprotonation is suspected.

    • Side Reactions: The primary competing reaction is the E2 elimination of benzyl halide, which is favored by high temperatures and sterically hindered bases.[1][2]

      • Check Reaction Temperature: Ensure the reaction temperature is controlled effectively. Excursions to higher temperatures can significantly increase the rate of elimination.

      • Base Selection: While a strong base is needed, a very bulky base can promote elimination. Sodium hydride or potassium hydroxide are generally good choices.

    • Purity of Reagents: The purity of isoamyl alcohol, benzyl chloride or bromide, and the solvent is crucial. Water content in any of the reagents will consume the base and reduce the formation of the nucleophilic alkoxide. Ensure all reagents are appropriately dried before use.

    • Inefficient Mixing: In a pilot-scale reactor, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

    • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the isoamyl alcohol and base relative to the benzyl halide is often used to ensure the complete conversion of the limiting reagent.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: Our crude this compound contains significant amounts of unreacted starting materials and a major byproduct. How can we identify the byproduct and improve the purity of our crude product?

  • Answer: The most likely byproduct in this synthesis is dibenzyl ether, formed by the reaction of the benzyl halide with any benzyl alcohol present or through self-condensation. Unreacted starting materials will be isoamyl alcohol and benzyl halide.

    • Byproduct Identification: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.

    • Minimizing Byproduct Formation:

      • Control Stoichiometry: Use a slight excess of isoamyl alcohol to favor the formation of the desired product over dibenzyl ether.

      • Slow Addition of Benzyl Halide: Adding the benzyl halide slowly to the reaction mixture containing the isoamyl alkoxide can help to maintain a low concentration of the benzyl halide, thereby minimizing the self-condensation reaction.

    • Improving Purity Post-Reaction:

      • Quenching: Carefully quench the reaction to neutralize any remaining base.

      • Washing: A series of aqueous washes can help to remove unreacted isoamyl alcohol, the salt byproduct (e.g., NaCl or NaBr), and any remaining base.

      • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound from less volatile impurities like dibenzyl ether and more volatile components like unreacted isoamyl alcohol.

Frequently Asked Questions (FAQs)

  • Question 1: What is the recommended synthetic route for the pilot-scale production of this compound?

    • Answer: The most common and industrially feasible method for the synthesis of this compound is the Williamson ether synthesis.[1][3][4] This reaction involves the deprotonation of isoamyl alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile and attacks benzyl chloride or benzyl bromide in an SN2 reaction to form the ether.[3][4]

  • Question 2: What are the critical safety considerations when scaling up this synthesis?

    • Answer:

      • Flammability: this compound and many of the solvents used (e.g., toluene, THF) are flammable.[5] Pilot-scale reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.[5]

      • Corrosivity and Reactivity of Reagents: Sodium hydride is a flammable solid and reacts violently with water. Potassium hydroxide is corrosive. Benzyl halides are lachrymators and irritants.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[5]

      • Peroxide Formation: Ethers, including this compound, can form explosive peroxides upon exposure to air and light.[7][8] It is important to store the product under an inert atmosphere (e.g., nitrogen or argon) and away from light. Check for peroxides before any distillation step.

      • Exothermic Reaction: The reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Question 3: What are the recommended solvents for this reaction at a pilot scale?

    • Answer: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but on a larger scale, solvents like toluene or tetrahydrofuran (THF) are often preferred due to ease of removal and handling.[1] The choice of solvent can influence the reaction rate and selectivity.

  • Question 4: How can the progress of the reaction be monitored?

    • Answer: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to track the disappearance of the starting materials and the appearance of the product.

Experimental Protocol: Williamson Ether Synthesis of this compound (Pilot Scale Example)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on specific laboratory and pilot plant conditions. A thorough risk assessment should be conducted before proceeding.

Reactants

ReagentMolecular Weight ( g/mol )MolesQuantity
Isoamyl alcohol88.1511.341.0 kg
Sodium hydride (60% dispersion in mineral oil)40.00 (for NaH)12.480.832 kg
Benzyl chloride126.5810.261.3 kg
Toluene--10 L

Procedure

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, a thermocouple, and an addition funnel is assembled and dried thoroughly.

  • Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Toluene (10 L) and isoamyl alcohol (1.0 kg, 11.34 mol) are charged into the reactor.

  • Alkoxide Formation: The sodium hydride (0.832 kg of 60% dispersion, 12.48 mol NaH) is added portion-wise to the stirred solution at room temperature. The temperature is monitored, and cooling is applied as necessary to maintain the temperature below 40°C. The mixture is stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Benzyl chloride (1.3 kg, 10.26 mol) is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 50-60°C.

  • Reaction Monitoring: The reaction is monitored by GC until the consumption of benzyl chloride is complete (typically 4-6 hours).

  • Quenching: The reaction mixture is cooled to room temperature, and the excess sodium hydride is carefully quenched by the slow addition of isopropanol, followed by water.

  • Work-up: The organic layer is separated and washed successively with water and brine.

  • Solvent Removal: The toluene is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under vacuum to yield the final product.

Diagrams

experimental_workflow setup Reactor Setup and Inerting charge Charge Toluene and Isoamyl Alcohol setup->charge alkoxide Add Sodium Hydride (Alkoxide Formation) charge->alkoxide addition Add Benzyl Chloride alkoxide->addition reaction Reaction Monitoring (GC/TLC) addition->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up quench->workup distill Solvent Removal and Fractional Distillation workup->distill product Pure this compound distill->product

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

williamson_synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH Isoamyl Alcohol (R-OH) RO_minus Isoamyl Alkoxide (R-O⁻) ROH->RO_minus + Base Base Base (e.g., NaH) RO_minus2 Isoamyl Alkoxide (R-O⁻) R_prime_X Benzyl Halide (R'-X) Ether This compound (R-O-R') RO_minus2->Ether + R'-X

Caption: Williamson ether synthesis pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Benzyl Isoamyl Ether and Benzyl Isobutyl Ether for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents and protecting groups is paramount to achieving desired molecular architectures and ensuring reaction efficiency. Benzyl ethers are a cornerstone in this regard, valued for their stability and reliable cleavage methods. This guide provides a detailed comparison of two structurally similar benzyl ethers: benzyl isoamyl ether and benzyl isobutyl ether. While direct comparative studies are not extensively documented, this report synthesizes available physicochemical data, discusses their shared applications, and infers differences in their properties based on their alkyl chain structures.

Physicochemical Properties: A Tabular Comparison

The subtle difference in the alkyl chain—an additional methyl group in the isoamyl structure—leads to predictable variations in physical properties. The following table summarizes the key physicochemical data for this compound and benzyl isobutyl ether.

PropertyThis compoundBenzyl Isobutyl EtherData Source
Molecular Formula C₁₂H₁₈OC₁₁H₁₆O[1],[2]
Molecular Weight 178.27 g/mol 164.25 g/mol [1],[2]
Boiling Point 235 °C212 °C[3],[2]
Density 0.91 g/mL~0.93 g/mL (estimated for isobutyl)[3]
Solubility in Water Practically insolubleInsoluble[3],[4]
Solubility in Organic Solvents Soluble in alcohol and perfume materialsSoluble in oils and ethanol[3],[4]

Performance and Applications in a Research Context

Both this compound and benzyl isobutyl ether are primarily utilized in research and development settings as protecting groups for alcohols, intermediates in organic synthesis, and potentially as specialty solvents. Their shared benzyl ether moiety dictates their general reactivity and stability.

As Protecting Groups:

Benzyl ethers are widely employed to protect hydroxyl groups due to their stability across a broad range of acidic and basic conditions.[5] This robustness makes them suitable for multi-step syntheses where other functional groups need to be manipulated without affecting the protected alcohol.[6] The primary method for the deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild and selective method that cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene as a byproduct.[7]

As Solvents and Intermediates:

Their relatively high boiling points and low polarity make both ethers potentially useful as solvents for specific organic reactions.[9] They are also valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[10]

Experimental Protocols

The most common method for the synthesis of both this compound and benzyl isobutyl ether is the Williamson ether synthesis. Below is a general experimental protocol that can be adapted for either compound.

General Protocol for Williamson Ether Synthesis

Objective: To synthesize a benzyl alkyl ether from the corresponding alcohol and benzyl halide.

Materials:

  • Appropriate alcohol (isoamyl alcohol or isobutyl alcohol)

  • Strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Quenching solution (e.g., water or saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the benzyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Decision-Making Process

To further aid in the conceptualization of the synthesis and the factors influencing the choice of reagents, the following diagrams are provided.

G Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Alcohol Isoamyl Alcohol or Isobutyl Alcohol Deprotonation Deprotonation to form Alkoxide Alcohol->Deprotonation 1. Add Base Base Strong Base (e.g., NaH) Base->Deprotonation BenzylHalide Benzyl Halide (e.g., BnBr) SN2 SN2 Attack on Benzyl Halide BenzylHalide->SN2 2. Add Benzyl Halide Deprotonation->SN2 Alkoxide Intermediate Workup Aqueous Workup and Extraction SN2->Workup Crude Product Purification Purification (Chromatography) Workup->Purification Product This compound or Benzyl Isobutyl Ether Purification->Product

A generalized workflow for the Williamson ether synthesis.

G Logical Relationship in Benzyl Ether Properties Structure Alkyl Chain Structure StericHindrance Steric Hindrance Structure->StericHindrance influences MolecularWeight Molecular Weight Structure->MolecularWeight determines Reactivity Reactivity StericHindrance->Reactivity affects (e.g., SN2 rate) BoilingPoint Boiling Point MolecularWeight->BoilingPoint influences

Relationship between structure and properties of benzyl ethers.

References

A Comparative Guide to Alternative Ether Solvents for High-Temperature Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. Benzyl isoamyl ether, a high-boiling-point solvent (235-236°C), is utilized in organic synthesis for reactions requiring elevated temperatures.[1][2][3] However, the push towards greener, safer, and more efficient chemical processes has spurred the investigation of alternative ether solvents. This guide provides an objective comparison of several high-boiling-point ether solvents that can serve as alternatives to this compound, supported by experimental data and detailed protocols.

The alternatives discussed—Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), Dibutyl Ether, and Anisole—offer a range of physical properties and have demonstrated efficacy in various common organic reactions. Factors such as boiling point, peroxide formation tendency, and miscibility with water are key considerations in selecting a suitable replacement.[4][5] Newer solvents like CPME and 2-MeTHF are often highlighted as "green" alternatives due to their derivation from renewable resources, improved safety profiles, and in some cases, superior performance in facilitating clean and efficient reactions.[6][7][8]

Physical Properties of this compound and Alternatives

The selection of a high-boiling-point ether is often dictated by the required reaction temperature and safety considerations such as flash point and peroxide formation. The following table summarizes the key physical properties of this compound and its potential alternatives.

SolventCAS NumberMolecular FormulaBoiling Point (°C)Flash Point (°C)Peroxide Formation
This compound 122-73-6C₁₂H₁₈O235 - 236[1][2]110[1]Can form peroxides[9]
Cyclopentyl Methyl Ether (CPME) 5614-37-9C₆H₁₂O106[7][8]-1[7]Low tendency[7][8][10]
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9C₅H₁₀O~80[5][11]-11[5]Low tendency[6][12]
Dibutyl Ether (n-Bu₂O) 142-96-1C₈H₁₈O141 - 142[13][14]25[13]Can form peroxides[15]
Anisole 100-66-3C₇H₈O154[16][17]52Low tendency

Performance in Common Organic Reactions

High-boiling-point ether solvents are frequently employed in organometallic reactions that require higher temperatures to proceed efficiently. Below is a comparison of the performance of alternative ether solvents in two common classes of reactions: Grignard reactions and Suzuki-Miyaura cross-coupling.

Grignard Reactions

The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the ether solvent. While traditional solvents like THF are effective, greener alternatives like 2-MeTHF and CPME have shown comparable or even superior performance, particularly in terms of yield and ease of work-up.[5][12]

SolventReactantsProductYield (%)Reference
THF4-Bromotoluene + Benzaldehyde(4-methylphenyl)(phenyl)methanol96[18]
CPME4-Bromotoluene + Benzaldehyde(4-methylphenyl)(phenyl)methanol91[18]
2-MeTHFBenzyl Chloride + 2-Butanone3-methyl-1-phenylpentan-2-one90[12]
Dibutyl EtherGeneral Grignard synthesesVariousWidely used[13][19]
Suzuki-Miyaura Cross-Coupling

The choice of solvent in palladium-catalyzed cross-coupling reactions can significantly affect yield and reaction time. Higher boiling points allow for a wider operational temperature range, which can be crucial for less reactive substrates.

SolventAryl HalideBoronic AcidBaseTemperature (°C)Time (h)Yield (%)Reference
THF4-BromotoluenePhenylboronic AcidK₃PO₄801295[4]
2-MeTHF4-ChlorotoluenePhenylboronic AcidK₃PO₄1001292[4]
CPMEGeneral Suzuki CouplingVariousVariousVariousVariousEffective[10]
Anisole4-tert-butylphthalonitrile + Metal SaltN/A (Phthalocyanine synthesis)DBU1402451-55[20]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the suitability of a solvent for a specific transformation.

General Protocol for Grignard Reaction in 2-MeTHF

This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile, adapted from standard procedures.[5][21]

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under an inert atmosphere (dry nitrogen or argon) to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Add a single crystal of iodine as an initiator.

  • Grignard Formation: Add a portion of anhydrous 2-MeTHF to cover the magnesium. A solution of the organohalide (1.0 equivalent) in anhydrous 2-MeTHF is added dropwise from the dropping funnel. The reaction is typically initiated by observing the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, the remaining organohalide solution is added at a rate to maintain a steady reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete (usually indicated by the consumption of magnesium), the solution is cooled in an ice bath. The electrophile (1.0 equivalent) dissolved in anhydrous 2-MeTHF is then added dropwise, maintaining a low temperature.

  • Work-up: After the reaction is complete, the mixture is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

General Protocol for Suzuki-Miyaura Cross-Coupling in CPME

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][10]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 1-5 mol%).

  • Solvent Addition and Reaction: The vessel is sealed and purged with an inert atmosphere. Anhydrous CPME is then added via syringe. The reaction mixture is heated with stirring to the desired temperature (e.g., 80-110°C) and monitored by TLC or GC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow and Pathway Diagrams

Visualizing the decision-making process can aid in solvent selection. The following diagram illustrates a logical workflow for choosing an appropriate high-boiling-point ether solvent.

Solvent_Selection_Workflow start Define Reaction Requirements temp Required Temperature > 100°C? start->temp high_temp_solvents Consider: - this compound - Dibutyl Ether - Anisole - CPME temp->high_temp_solvents Yes low_temp_solvents Consider: - 2-MeTHF - THF (standard) - CPME temp->low_temp_solvents No safety Safety & Green Chemistry Priority? high_temp_solvents->safety low_temp_solvents->safety green_choice Prefer: - CPME - 2-MeTHF (Low Peroxide Formation) safety->green_choice Yes traditional_choice Traditional Options: - Dibutyl Ether - Anisole (Caution: Peroxides/Handling) safety->traditional_choice No workup Aqueous Work-up/ Easy Separation Needed? green_choice->workup traditional_choice->workup hydrophobic Select Hydrophobic Solvent: - CPME - 2-MeTHF - Dibutyl Ether workup->hydrophobic Yes hydrophilic Standard Work-up Procedures workup->hydrophilic No final Final Solvent Selection hydrophobic->final hydrophilic->final

Caption: Logical workflow for selecting an alternative ether solvent.

References

Validating the Structure of Benzyl Isoamyl Ether: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical checkpoint in any chemical synthesis or characterization workflow. This guide provides a comprehensive comparison of spectroscopic data for benzyl isoamyl ether against potential precursors and side-products, offering a clear roadmap for its structural validation.

This document outlines the expected spectroscopic signatures of this compound in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing this data with that of its synthetic precursors, benzyl alcohol and isoamyl alcohol, as well as a potential side-product, dibenzyl ether, researchers can confidently verify the successful synthesis and purity of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features expected for this compound and its related compounds. This data is essential for distinguishing the target molecule from starting materials and potential byproducts.

¹H NMR Data (Chemical Shifts in ppm)
Compound NameAromatic ProtonsBenzylic Protons (-CH₂-)Isoamyl Protons (-OCH₂-)Isoamyl Protons (-CH₂-)Isoamyl Protons (-CH-)Isoamyl Protons (-CH₃)
This compound ~7.3 (m, 5H)~4.5 (s, 2H)~3.5 (t, 2H)~1.6 (q, 2H)~1.7 (m, 1H)~0.9 (d, 6H)
Benzyl Alcohol~7.3 (m, 5H)~4.6 (s, 2H)----
Isoamyl Alcohol--~3.7 (t, 2H)~1.5 (q, 2H)~1.7 (m, 1H)~0.9 (d, 6H)
Dibenzyl Ether~7.3 (m, 10H)~4.6 (s, 4H)----
¹³C NMR Data (Chemical Shifts in ppm)
Compound NameAromatic CarbonsBenzylic Carbon (-CH₂-)Isoamyl Carbon (-OCH₂-)Isoamyl Carbon (-CH₂-)Isoamyl Carbon (-CH-)Isoamyl Carbons (-CH₃)
This compound ~127-138~72~69~38~25~22
Benzyl Alcohol~127-141~65----
Isoamyl Alcohol--~61~39~25~22
Dibenzyl Ether~127-138~72----
IR Spectroscopy Data (Key Peaks in cm⁻¹)
Compound NameO-H StretchC-H Stretch (sp³)C-H Stretch (sp²)C-O StretchAromatic C=C Bending
This compound Absent2870-29603030-30901090-11501450, 1495
Benzyl Alcohol3200-3500 (broad)2850-29603030-30901000-10751450, 1495
Isoamyl Alcohol3200-3500 (broad)2870-2960Absent1050-1075Absent
Dibenzyl EtherAbsent2850-29603030-30901090-11501450, 1495
Mass Spectrometry Data (Key Fragments m/z)
Compound NameMolecular Ion (M⁺)Base PeakKey Fragments
This compound 17891107, 71, 43
Benzyl Alcohol10810779, 77
Isoamyl Alcohol884370, 55, 41
Dibenzyl Ether19891107, 77

Experimental Protocols

To acquire the data presented above, the following standard spectroscopic methods should be employed:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation of mixtures.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation pattern serves as a fingerprint for the molecule.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the combined spectroscopic data.

G cluster_synthesis Synthesis cluster_validation Structure Validation benzyl_alcohol Benzyl Alcohol reaction Williamson Ether Synthesis benzyl_alcohol->reaction isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->reaction product Crude Product reaction->product nmr 1H & 13C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare_nmr Compare NMR Data nmr->compare_nmr compare_ir Compare IR Data ir->compare_ir compare_ms Compare MS Data ms->compare_ms final_confirmation Structure Confirmed: This compound compare_nmr->final_confirmation Matches Expected revisit Structure Incorrect: Re-evaluate Synthesis/Purification compare_nmr->revisit Mismatch compare_ir->final_confirmation Matches Expected compare_ir->revisit Mismatch compare_ms->final_confirmation Matches Expected compare_ms->revisit Mismatch

A logical workflow for the spectroscopic validation of this compound.

By systematically acquiring and comparing the spectroscopic data of the synthesized product with the reference data provided in this guide, researchers can achieve a high degree of confidence in the structural identity and purity of their this compound sample. The absence of characteristic peaks from the starting materials (e.g., the broad O-H stretch in the IR spectra of the alcohols) and the presence of all the expected signals for the ether product are key indicators of a successful synthesis.

A Comparative Analysis of Benzyl Isoamyl Ether Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective formation of ether linkages is a critical process. Benzyl isoamyl ether, a valuable building block and fragrance component, can be synthesized through several established methods. This guide provides a comparative analysis of the most common and effective strategies for its preparation, supported by experimental data and detailed protocols. The primary synthetic routes discussed are the Williamson ether synthesis, including a phase-transfer catalysis modification, and acid-catalyzed dehydration.

At a Glance: Comparison of Synthesis Methods

The selection of an optimal synthesis method for this compound depends on factors such as desired yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative parameters for the primary synthesis routes.

Parameter Williamson Ether Synthesis Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC) Acid-Catalyzed Dehydration
Reactants Isoamyl alcohol, Benzyl halide (chloride or bromide), Strong base (e.g., NaOH, KOH, NaH)Isoamyl alcohol, Benzyl halide, Base (e.g., NaOH, KOH), Phase-Transfer Catalyst (e.g., TBAB)Isoamyl alcohol, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄, Lewis acids)
Typical Solvents Polar aprotic (e.g., DMF, DMSO), or the parent alcoholBiphasic system (e.g., water/toluene) or solvent-freeDichloroethane or no solvent
Reaction Temperature 50 - 100 °C[1]Room temperature to 90 °CHigh temperatures, often with removal of water
Reaction Time 1 - 8 hours[1]Generally shorter than classical WilliamsonCan be several hours
Reported Yield 50 - 95% (general for Williamson synthesis)[1]High, often exceeding classical Williamson synthesisVariable, can be low for mixed ethers due to side reactions[2]
Key Advantages Broad scope, reliable for primary halides.[3]Milder conditions, higher yields, suitable for industrial scale.[4][5]Atom economical (water is the only byproduct).
Key Disadvantages Requires strong bases, potential for elimination side reactions.[6][7][8]Catalyst cost and separation.Requires high temperatures, risk of side reactions (elimination, self-condensation), low selectivity for unsymmetrical ethers.[2]

In-Depth Analysis of Synthesis Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][3][8] For this compound, this involves the deprotonation of isoamyl alcohol to form isoamyloxide, which then acts as a nucleophile to displace the halide from benzyl chloride or bromide.[9]

Experimental Protocol:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoamyl alcohol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • To this solution, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. The mixture is then stirred at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isoamyloxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).[1] The reaction is typically complete within 1-8 hours.[1]

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) represents a significant advancement in the Williamson ether synthesis, particularly for industrial applications.[4][5] This method avoids the need for anhydrous conditions and strong, expensive bases by facilitating the transfer of the alkoxide from an aqueous phase to an organic phase where it can react with the benzyl halide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine isoamyl alcohol (1.0 equivalent), benzyl chloride (1.0 equivalent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents).

  • Add an aqueous solution of sodium hydroxide (50% w/w, 2-3 equivalents).

  • Reaction: The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to 90 °C. The progress of the reaction is monitored by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent (if any) is evaporated, and the resulting crude this compound is purified by vacuum distillation.

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of two alcohols is another route to ethers, though it is more commonly used for the synthesis of symmetrical ethers.[6] For unsymmetrical ethers like this compound, this method can suffer from low yields due to the formation of a mixture of products (dibenzyl ether, diisoamyl ether, and this compound) and the potential for side reactions such as elimination.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place benzyl alcohol (1.0 equivalent) and isoamyl alcohol (1.0 to 1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂).[2]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation with a suitable solvent (e.g., toluene) collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • Work-up and Purification: After the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by fractional distillation to separate the desired this compound from the other ether products and unreacted alcohols.

Visualizing the Synthesis Pathways

To better illustrate the reaction workflows and the logical relationships between the synthesis methods, the following diagrams are provided.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products isoamyl_alcohol Isoamyl Alcohol alkoxide_formation Alkoxide Formation isoamyl_alcohol->alkoxide_formation benzyl_halide Benzyl Halide sn2_reaction SN2 Reaction benzyl_halide->sn2_reaction base Strong Base (e.g., NaOH, NaH) base->alkoxide_formation alkoxide_formation->sn2_reaction Isoamyloxide benzyl_isoamyl_ether This compound sn2_reaction->benzyl_isoamyl_ether salt Salt (e.g., NaCl) sn2_reaction->salt

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Synthesis_Method_Comparison cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Dehydration start Choice of Synthesis Method for this compound williamson Classical Williamson start->williamson High Yield & Selectivity Needed ptc Phase-Transfer Catalysis start->ptc Industrial Scale & Milder Conditions acid_cat Acid-Catalyzed start->acid_cat Atom Economy is a Priority cons_williamson Strong base, anhydrous conditions williamson->cons_williamson Cons pros_williamson Reliable, good yields for primary halides williamson->pros_williamson Pros cons_ptc Catalyst cost and separation ptc->cons_ptc Cons pros_ptc High yield, mild conditions, no anhydrous solvent ptc->pros_ptc Pros cons_acid Low selectivity for mixed ethers, side reactions acid_cat->cons_acid Cons pros_acid Atom economical, simple reagents acid_cat->pros_acid Pros

Caption: Decision tree for selecting a synthesis method for this compound.

References

A Comparative Bioactivity Analysis of Benzyl Isoamyl Ether and Structurally Related Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of benzyl isoamyl ether and similar fragrance compounds, including benzyl acetate, isoamyl acetate, and benzyl benzoate. The objective is to present available experimental data on key toxicological endpoints to aid in the safety assessment and development of new fragrance ingredients and other chemical entities. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key concepts.

Executive Summary

This compound and its comparators are widely used in the fragrance industry. Understanding their bioactivity is crucial for ensuring consumer safety. This guide compiles data from in vitro and in vivo studies on endpoints such as skin irritation, skin sensitization, and cytotoxicity. While a complete directly comparable dataset is not available for all compounds across all assays, this guide presents the existing information to facilitate a weight-of-evidence-based assessment.

Comparative Bioactivity Data

The following table summarizes the available quantitative and qualitative bioactivity data for this compound and selected comparator compounds. It is important to note that direct comparison of values should be done with caution due to potential variations in experimental conditions across different studies.

CompoundAssayEndpointResultReference
This compound Human Maximization Test Skin SensitizationNon-sensitizer at 12% in petrolatum[1]
in vitro Micronucleus Test GenotoxicityNon-clastogenic[1]
GHS Classification IrritationCauses skin, eye, and respiratory irritation[2]
Benzyl Acetate in vitro Skin Irritation (OECD 439) Cell Viability74.4%[3]
Local Lymph Node Assay (LLNA) on Benzyl Alcohol *Skin Sensitization (EC3)>50%[4]
Isoamyl Acetate in vitro Cytotoxicity (HepG2 cells) Cell ViabilityDid not decrease cell viability[5]
Human Repeat Insult Patch Test (HRIPT) Skin SensitizationNot a sensitizer
Benzyl Benzoate Local Lymph Node Assay (LLNA) Skin SensitizationNon-sensitizing up to 50%[6]
KeratinoSens™ (OECD 442D) Skin SensitizationPositive[6]
in vitro Cytotoxicity (HEK293 cells) LC5010.9 mM (for Methyl Benzoate)[7]

Note: Data for benzyl alcohol, a primary metabolite of benzyl acetate, is provided as a surrogate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following sections describe the protocols for the key assays cited in this guide.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[8][9][10][11][12][13][14]

Principle: The test chemical is applied topically to the surface of the RhE tissue. Irritant chemicals will damage the keratinocytes, leading to a decrease in cell viability. Cell viability is measured using the MTT assay, where the reduction of the yellow tetrazolium salt MTT to a purple formazan by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.[8][9][10][11][12][13][14]

Procedure:

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.

  • Chemical Exposure: The test chemical is applied to the surface of the tissue. Liquid chemicals are typically applied neat, while solids may be dissolved in a suitable solvent or applied as a suspension.

  • Incubation: The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).

  • Washing: The test chemical is thoroughly washed from the tissue surface.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. The resulting formazan is then extracted from the tissues using a solvent (e.g., isopropanol).

  • Measurement: The absorbance of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage of the negative control.

G cluster_0 OECD 439 Experimental Workflow A RhE Tissue Equilibration B Topical Application of Test Chemical A->B C Incubation (e.g., 60 min) B->C D Washing C->D E Post-incubation (e.g., 42 hr) D->E F MTT Assay E->F G Formazan Extraction F->G H Spectrophotometric Measurement G->H I Calculate % Cell Viability H->I J Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) I->J

OECD 439 Experimental Workflow
Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical.[15][16][17][18]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. Sensitizing chemicals induce a dose-dependent increase in lymphocyte proliferation. The concentration of the test substance required to induce a three-fold increase in proliferation compared to the vehicle control is determined and is known as the EC3 value. A lower EC3 value indicates a more potent sensitizer.[15][16][17][18]

Procedure:

  • Animal Selection: Typically, female CBA/J mice are used.

  • Dose Formulation: The test substance is prepared in a suitable vehicle at a range of concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: On day 6, a radiolabeled thymidine (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously.

  • Lymph Node Excision: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared.

  • Measurement of Proliferation: The incorporation of the radiolabel is measured by scintillation counting.

  • Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then calculated from the dose-response curve.

G cluster_1 LLNA Experimental Workflow A Topical Application to Mouse Ears (Days 1-3) B IV Injection of Labeled Thymidine (Day 6) A->B C Excision of Auricular Lymph Nodes B->C D Single-Cell Suspension Preparation C->D E Measurement of Radiolabel Incorporation D->E F Calculate Stimulation Index (SI) E->F G Determine EC3 Value from Dose-Response Curve F->G

LLNA Experimental Workflow
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (KeratinoSens™) (OECD 442D)

The KeratinoSens™ assay is an in vitro method for identifying potential skin sensitizers by measuring the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[2][14][19][20][21]

Principle: Skin sensitizers are typically electrophilic and can react with proteins in the skin. This can lead to the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a major cellular defense mechanism against oxidative and electrophilic stress. The KeratinoSens™ assay utilizes a reporter cell line containing a luciferase gene under the control of the ARE. Activation of this pathway by a test chemical results in the expression of luciferase, which can be quantified by a luminescence measurement.

Procedure:

  • Cell Culture: The KeratinoSens™ cell line is cultured in 96-well plates.

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

  • Luminescence Measurement: The light output is measured using a luminometer.

  • Cytotoxicity Assessment: In parallel, cell viability is assessed to ensure that the observed luciferase induction is not due to cytotoxicity.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The concentration required to induce a 1.5-fold increase in luciferase activity (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if it induces a statistically significant luciferase activity of 1.5-fold or greater at a non-cytotoxic concentration.

G cluster_2 KeratinoSens™ Signaling Pathway Sensitizer Skin Sensitizer (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Dissociation ARE ARE (in nucleus) Nrf2->ARE Translocates to Nucleus & Binds ARE Luciferase Luciferase Gene Expression ARE->Luciferase Luminescence Luminescence Luciferase->Luminescence

KeratinoSens™ Signaling Pathway

Discussion

The available data suggests that this compound possesses irritant properties but is not a significant skin sensitizer or genotoxic agent. In comparison, benzyl acetate shows low irritation potential in an in vitro model, and its metabolite, benzyl alcohol, is a very weak sensitizer. Isoamyl acetate appears to have low cytotoxic potential and is not a skin sensitizer. Benzyl benzoate is also a very weak sensitizer but has shown some activity in the KeratinoSens™ assay, suggesting some potential to activate the Keap1-Nrf2-ARE pathway.

The lack of a complete, directly comparable dataset highlights the need for further standardized testing of fragrance ingredients. The use of a battery of in vitro assays, such as those described in this guide, can provide a more comprehensive understanding of the potential bioactivity of these compounds and reduce the reliance on animal testing.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound and similar fragrance compounds based on the currently available scientific literature. While data gaps exist, the compiled information and detailed experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals in the field of fragrance safety assessment. Further research employing standardized in vitro testing methods is encouraged to build a more complete and directly comparable dataset for these and other fragrance ingredients.

References

Benzyl Isoamyl Ether: A Comparative Safety Profile for Genotoxicity and Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Benzyl Isoamyl Ether's genotoxic and phototoxic potential, supported by experimental data and detailed methodologies.

This compound, a fragrance ingredient with a floral, fruity aroma, has undergone safety assessments to determine its potential for genotoxicity and phototoxicity. This guide provides a comprehensive overview of these assessments, compares its performance with alternative fragrance compounds, and presents detailed experimental protocols for the key assays cited.

Comparative Safety Analysis

The available data from reputable sources, primarily the Research Institute for Fragrance Materials (RIFM), indicates that this compound is not considered to be genotoxic or phototoxic under the conditions of the conducted studies. A summary of the findings for this compound and selected alternatives is presented below.

Compound CAS Number Genotoxicity Assessment Phototoxicity Assessment Key Findings
This compound 122-73-6NegativeNot expected to be phototoxicData from a BlueScreen assay, a bacterial reverse mutation assay (Ames test), and an in vitro micronucleus test were all negative.[1] The UV/Vis absorption spectrum showed no significant absorbance between 290 and 700nm.[1][2]
Phenylethyl isoamyl ether 56011-02-0Negative in in vitro micronucleus testNot expected to be phototoxicConsidered to be non-clastogenic.[3] The UV/Vis absorption spectrum showed no significant absorption between 290 and 700 nm.[4]
Isoamyl salicylate 87-20-7Negative in in vitro micronucleus testNot assessed in provided documentsConsidered to be non-clastogenic.[1]

Experimental Protocols

Detailed methodologies for the key assays used in the assessment of genotoxicity and phototoxicity are outlined below, based on internationally recognized OECD guidelines.

Genotoxicity Assessment

1. Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus to grow on a minimal medium.[5][6]

  • Methodology:

    • Strains: At least five strains are used to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

    • Exposure: The bacterial strains are exposed to the test substance at a range of concentrations.

    • Incubation: The treated bacteria are plated on a minimal agar medium.

    • Evaluation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[5][7]

2. In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This test detects damage to chromosomes.

  • Principle: The assay identifies substances that cause chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8][9]

  • Methodology:

    • Cell Cultures: Mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are used.

    • Exposure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

    • Cytokinesis Block: Often, a cytokinesis inhibitor like cytochalasin B is used to allow for the identification of cells that have completed one cell division, as these are the cells in which micronuclei can be scored.[9]

    • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[8][9][10]

Phototoxicity Assessment

1. In Vitro 3T3 NRU Phototoxicity Test - OECD Guideline 432

This is the standard in vitro method for assessing phototoxicity.

  • Principle: The test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA radiation). Phototoxicity is indicated if the cytotoxicity is greater in the presence of light.[11][12]

  • Methodology:

    • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured in 96-well plates.

    • Exposure: Two sets of plates are prepared. In both sets, the cells are treated with a range of concentrations of the test substance.

    • Irradiation: One set of plates is exposed to a non-toxic dose of UVA light, while the other set is kept in the dark.[13]

    • Neutral Red Uptake (NRU): After a 24-hour incubation period, the cytotoxicity is measured using the neutral red uptake assay. Viable cells take up the neutral red dye into their lysosomes. The amount of dye taken up is proportional to the number of viable cells.[14]

    • Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. A photo-irritation factor (PIF) is calculated from the ratio of the IC50 values. A PIF above a certain threshold suggests a potential for phototoxicity.[11]

Visualizing the Assessment Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the genotoxicity and phototoxicity assessments.

Genotoxicity_Assessment_Workflow cluster_Ames Bacterial Reverse Mutation Assay (Ames Test) cluster_Micronucleus In Vitro Micronucleus Test Ames_start Start Ames_strains Select Bacterial Strains (S. typhimurium, E. coli) Ames_start->Ames_strains Ames_exposure Expose Bacteria to This compound (+/- S9 Activation) Ames_strains->Ames_exposure Ames_plate Plate on Minimal Medium Ames_exposure->Ames_plate Ames_incubate Incubate Ames_plate->Ames_incubate Ames_count Count Revertant Colonies Ames_incubate->Ames_count Ames_result Compare to Control (Negative Result) Ames_count->Ames_result MN_start Start MN_cells Culture Mammalian Cells MN_start->MN_cells MN_exposure Expose Cells to This compound (+/- S9 Activation) MN_cells->MN_exposure MN_cytoB Add Cytochalasin B (Cytokinesis Block) MN_exposure->MN_cytoB MN_harvest Harvest, Fix & Stain MN_cytoB->MN_harvest MN_analyze Microscopic Analysis (Score Micronuclei) MN_harvest->MN_analyze MN_result Compare to Control (Negative Result) MN_analyze->MN_result

Genotoxicity Assessment Workflow

Phototoxicity_Assessment_Workflow cluster_UVVis Initial Screening: UV/Vis Spectroscopy cluster_3T3NRU In Vitro 3T3 NRU Phototoxicity Test (Standard Method) UV_start Start UV_sample Prepare this compound Solution UV_start->UV_sample UV_measure Measure UV/Vis Absorption Spectrum (290-700nm) UV_sample->UV_measure UV_result No Significant Absorbance (Low Phototoxicity Potential) UV_measure->UV_result NRU_start Start NRU_cells Culture 3T3 Fibroblasts NRU_start->NRU_cells NRU_treat Treat Cells with Test Substance NRU_cells->NRU_treat NRU_split Divide into Two Groups NRU_treat->NRU_split NRU_dark Incubate in Dark NRU_split->NRU_dark -UVA NRU_UVA Expose to UVA Light NRU_split->NRU_UVA +UVA NRU_incubate Incubate 24h NRU_dark->NRU_incubate NRU_UVA->NRU_incubate NRU_NRU Neutral Red Uptake Assay NRU_incubate->NRU_NRU NRU_compare Compare IC50 (+UVA vs -UVA) NRU_NRU->NRU_compare NRU_result Determine Phototoxic Potential NRU_compare->NRU_result

Phototoxicity Assessment Workflow

Conclusion

Based on the available scientific data, this compound does not present a concern for genotoxicity or phototoxicity. The comprehensive testing strategy, following established international guidelines, provides a robust safety profile for this fragrance ingredient. When compared to other fragrance ethers, such as phenylethyl isoamyl ether, it exhibits a similar lack of genotoxic and phototoxic potential. This information is critical for researchers and professionals in the fields of drug development and consumer product safety, enabling informed decisions regarding the use of this compound in various applications.

References

A Comparative Guide to the Efficacy of Benzyl Isoamyl Ether in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl isoamyl ether, a versatile aromatic compound, finds utility across various industries, primarily celebrated for its pleasant floral and fruity aroma in the fragrance and flavor sectors. Beyond its sensory contributions, emerging research suggests potential applications in therapeutic and pest control domains. This guide provides a comparative framework for evaluating the efficacy of this compound in different applications, supported by detailed experimental protocols and data presentation structures. While direct comparative studies are limited, this document outlines the methodologies required to benchmark its performance against other alternatives.

Application in the Fragrance Industry

This compound is a well-established ingredient in the fragrance industry, valued for its gardenia- and jasmine-like scent with fruity undertones.[1][2][3] It is frequently used to impart a fresh and natural character to floral compositions and can be found in a wide array of products, including perfumes, soaps, lotions, and detergents.[4][5][6]

Comparative Efficacy in Fragrance Performance

The efficacy of a fragrance ingredient is determined by several factors, including its odor profile, intensity, substantivity (longevity), and its ability to blend harmoniously with other components. To quantitatively compare this compound with other floral fragrance compounds, such as Benzyl Acetate, Linalool, or Phenyl Ethyl Alcohol, a sensory evaluation panel is the industry-standard approach.

Table 1: Comparative Parameters for Fragrance Efficacy

ParameterThis compound (Expected Profile)Alternative 1: Benzyl AcetateAlternative 2: LinaloolAlternative 3: Phenyl Ethyl Alcohol
Odor Profile Floral (Gardenia, Jasmine), Fruity, GreenSweet, Fruity (Jasmine), FloralFloral (Lily of the Valley), Woody, CitrusFloral (Rose), Mild, Honey-like
Odor Intensity MediumHighMediumMedium
Substantivity on Skin ModerateLow to ModerateModerateHigh
Substantivity on Fabric ModerateLowModerateHigh
Application Use Level Up to 10% in fragrance concentrate[3]VariableVariableVariable
Experimental Protocol: Sensory Evaluation of Fragrance Ingredients

This protocol outlines a standardized method for the sensory evaluation of fragrance ingredients like this compound against alternatives.

Objective: To compare the odor characteristics, intensity, and substantivity of this compound with other floral fragrance compounds on different substrates.

Materials:

  • This compound (98.5% purity)[1]

  • Alternative fragrance compounds (e.g., Benzyl Acetate, Linalool, Phenyl Ethyl Alcohol) of high purity

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Glass beakers and stirring rods

  • Perfumer's testing strips (blotters)

  • Cotton fabric swatches

  • Controlled environment sensory booths with proper ventilation[7]

  • Trained sensory panel (10-15 panelists)

Procedure:

  • Sample Preparation: Prepare 10% solutions of this compound and each alternative compound in the chosen solvent.

  • Odor Profile and Intensity on Blotters:

    • Dip individual labeled blotters into each fragrance solution for 2 seconds.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the blotters to the sensory panel in a randomized order.

    • Panelists evaluate the odor profile (descriptive analysis) and intensity on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong) at initial application (t=0), and after 1, 4, and 8 hours.

  • Substantivity on Fabric:

    • Apply a standardized amount (e.g., 0.1 mL) of each 10% solution to individual cotton swatches.

    • The swatches are stored in a controlled environment (e.g., 25°C, 60% relative humidity).

    • Panelists evaluate the odor intensity on the fabric at 24, 48, and 72 hours.

Data Analysis: The mean scores for intensity and substantivity for each compound are calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis P1 Prepare 10% solutions of This compound & Alternatives E1 Dip Blotters P1->E1 E2 Apply to Fabric P1->E2 E3 Panelists Evaluate Odor Profile & Intensity on Blotters (t=0, 1, 4, 8h) E1->E3 E4 Panelists Evaluate Odor Intensity on Fabric (t=24, 48, 72h) E2->E4 A1 Calculate Mean Scores for Intensity & Substantivity E3->A1 E4->A1 A2 Statistical Analysis (ANOVA) A1->A2

Caption: Experimental workflow for sensory evaluation.

Potential Anti-inflammatory Application

Some natural sources containing this compound have demonstrated anti-inflammatory properties, suggesting its potential as a therapeutic agent.[1] While specific studies on the anti-inflammatory effects of isolated this compound are not widely available, its efficacy can be evaluated using established in vitro models.

Comparative Efficacy in Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be compared to known anti-inflammatory drugs (e.g., Dexamethasone) or other natural compounds by measuring its ability to modulate inflammatory pathways in immune cells.

Table 2: Comparative Parameters for Anti-inflammatory Efficacy

ParameterThis compoundPositive Control (e.g., Dexamethasone)Negative Control (Vehicle)
Cell Viability (IC50) To be determinedKnownN/A
Inhibition of Nitric Oxide (NO) Production To be determinedHighLow
Reduction of TNF-α Secretion To be determinedHighLow
Reduction of IL-6 Secretion To be determinedHighLow
Induction of IL-10 Secretion To be determinedVariableLow
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of this compound to reduce the production of pro-inflammatory mediators in vitro.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • MTT or similar cell viability assay kit

  • Griess reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α, IL-6, and IL-10 quantification

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using PMA.

  • Cell Viability Assay: Treat macrophages with varying concentrations of this compound for 24 hours to determine the non-toxic concentration range using an MTT assay.

  • Anti-inflammatory Assay:

    • Pre-treat macrophages with non-toxic concentrations of this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

  • Quantification of Inflammatory Mediators:

    • Measure the concentration of NO in the supernatant using the Griess reagent.

    • Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatant using specific ELISA kits.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production and the percentage increase in IL-10 production for each concentration of this compound compared to the LPS-stimulated control.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Benzyl_Isoamyl_Ether This compound Benzyl_Isoamyl_Ether->NFkB inhibits?

Caption: Potential inhibitory action on the NF-κB signaling pathway.

Potential Anti-termitic Application

Essential oils from certain plants containing this compound have been reported to possess anti-termitic properties.[8][9] This suggests that this compound could be a potential bio-pesticide. Its efficacy can be evaluated against common termite species in laboratory bioassays.

Comparative Efficacy in Anti-termitic Activity

The termiticidal efficacy of this compound can be compared with commercial termiticides (e.g., Fipronil) and other natural compounds by assessing its ability to cause mortality in termites.

Table 3: Comparative Parameters for Anti-termitic Efficacy

ParameterThis compoundPositive Control (e.g., Fipronil)Negative Control (Solvent)
Mortality Rate (%) at 24h To be determinedHighLow
Mortality Rate (%) at 48h To be determinedHighLow
LC50 (Lethal Concentration, 50%) To be determinedKnownN/A
Repellency Index To be determinedVariableLow
Experimental Protocol: No-Choice Termiticide Bioassay

This protocol details a method to evaluate the toxicity of this compound to subterranean termites.

Objective: To determine the lethal concentration of this compound for a target termite species.

Materials:

  • Subterranean termites (e.g., Reticulitermes flavipes)

  • This compound

  • Acetone (solvent)

  • Fipronil (positive control)

  • Sand or soil substrate

  • Petri dishes

  • Filter paper discs

  • Small wood blocks (e.g., pine) as a food source

Procedure:

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound and Fipronil in acetone.

  • Treatment of Substrate: Apply a known volume of each dilution to the filter paper in the Petri dishes and allow the solvent to evaporate completely.

  • Termite Exposure: Introduce a specific number of worker termites (e.g., 20) into each Petri dish.

  • Observation: Record termite mortality at 24 and 48 hours.

  • Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 value using Probit analysis.

G cluster_prep Preparation cluster_exposure Termite Exposure cluster_data Data Collection & Analysis P1 Prepare Serial Dilutions of This compound & Controls P2 Treat Filter Paper with Solutions P1->P2 E1 Introduce Termites to Petri Dishes P2->E1 D1 Record Mortality at 24h and 48h E1->D1 D2 Calculate Percentage Mortality (Abbott's Formula) D1->D2 D3 Determine LC50 Value (Probit Analysis) D2->D3

Caption: Workflow for anti-termitic bioassay.

References

A Comparative Analysis of Experimental and Computed Properties of Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted properties of Benzyl Isoamyl Ether (CAS No. 122-73-6), a compound utilized in the fragrance industry.[1][2][3] This analysis aims to offer a clear perspective on the accuracy of computational models and the importance of experimental validation.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key experimental and computed physical and chemical properties of this compound. This allows for a direct comparison between measured values and theoretical predictions.

PropertyExperimental ValueComputed ValueMethod/Source (Computed)
Molecular Formula C₁₂H₁₈OC₁₂H₁₈OPubChem
Molecular Weight 178.27 g/mol [4][5]178.27 g/mol PubChem
Boiling Point 237.00 - 238.00 °C @ 748.00 mm Hg[1]Not Available
105.00 °C @ 20.00 mm Hg[1]
Specific Gravity 0.90400 to 0.90800 @ 25.00 °C[1]Not Available
Density 0.91 g/cm³[2][3][6]Not Available
Refractive Index 1.48100 to 1.48500 @ 20.00 °C[1]Not Available
Flash Point > 212.00 °F TCC (> 100.00 °C)[1]110°C (lit.)[2][3]
logP (o/w) 3.249Crippen Method[7]
Water Solubility 41.57 mg/L @ 25 °C (est.)[1]log10ws = -3.29Crippen Method[7]
Standard Gibbs free energy of formation Not Available55.13 kJ/molJoback Method[7][8]
Enthalpy of formation Not Available-191.98 kJ/molJoback Method[7]
Enthalpy of fusion Not Available18.54 kJ/molJoback Method[7]
Enthalpy of vaporization Not Available46.60 kJ/molJoback Method[7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of Benzyl chloride with iso-Amyl alcohol under alkaline conditions.[2][3] Another general procedure for synthesizing benzyl ethers involves the following steps:

  • A mixture of the alcohol (in this case, isoamyl alcohol), 2-benzyloxypyridine, and magnesium oxide in a suitable solvent like toluene is prepared.

  • The mixture is cooled, and methyl triflate is added.

  • The reaction mixture is then heated for a specified period.[9]

  • The final product is purified, often through distillation.[9]

It is important to note that all reactions should be carried out under anhydrous conditions and in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[10]

Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing experimental and computed properties of a chemical compound like this compound.

G Workflow for Comparing Experimental and Computed Properties cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_comparison Analysis and Validation exp_synthesis Synthesis & Purification exp_measurement Physical Property Measurement (e.g., Boiling Point, Density) exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data compare Data Comparison exp_data->compare comp_modeling Molecular Modeling comp_calculation Property Calculation (e.g., Joback, Crippen methods) comp_modeling->comp_calculation comp_data Computed Data comp_calculation->comp_data comp_data->compare validate Model Validation compare->validate report Publish Comparison Guide validate->report

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computed chemical property data.

This guide highlights that while computational methods provide valuable estimations for a range of molecular properties, experimental data remains the gold standard for validation. The discrepancies between computed and experimental values, where available, underscore the importance of laboratory-based measurements for establishing definitive physicochemical characteristics.

References

A Comparative Safety Profile of Benzyl Isoamyl Ether and Other Common Fragrance Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profiles of excipients and fragrance ingredients is paramount. This guide provides an objective comparison of the toxicological data for benzyl isoamyl ether against other widely used fragrance ethers, including anisole, anethole, diphenyl ether, and methyl eugenol. The data herein is compiled from safety data sheets and peer-reviewed safety assessments to facilitate evidence-based ingredient selection.

Quantitative Toxicological Data Comparison

The safety profiles of fragrance ethers vary significantly across different toxicological endpoints. This compound demonstrates a favorable safety profile, characterized by low acute toxicity. In contrast, other ethers such as methyl eugenol show higher acute toxicity and concerns regarding genotoxicity. The following table summarizes key quantitative data for a direct comparison.

Fragrance EtherCAS No.Acute Oral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Skin Sensitization (GPMT)Genotoxicity (Ames Test)
This compound 122-73-65000[1]>5000 (estimated)Non-sensitizer[2]Non-mutagenic[2]
Anisole 100-66-33700[3][4][5]No data availableNon-sensitizer[6]Negative[7]
Anethole 104-46-12090[8]>4900[8][9]Potential sensitizerNegative
Diphenyl Ether 101-84-83370[1][2]>7940Non-sensitizerNo data available
Methyl Eugenol 93-15-2810>2025Potential sensitizerMutagenic

GPMT: Guinea Pig Maximization Test

Experimental Protocols

The data presented in this guide are derived from standardized toxicological assays. The methodologies for these key experiments are outlined below to provide context for the interpretation of the results.

Acute Oral Toxicity (OECD Guideline 401)

This test evaluates the short-term toxicity of a substance after a single oral dose.

  • Animal Model: Typically conducted using Sprague-Dawley rats.

  • Procedure: The test substance is administered by gavage to fasted animals. Multiple dose groups are used to determine the dose that causes mortality in 50% of the test population (LD50).

  • Observation: Animals are observed for 14 days for signs of toxicity, including changes in appearance, behavior, and body weight. Mortality is recorded daily.

  • Endpoint: The LD50 value is calculated using statistical methods, providing a quantitative measure of acute toxicity. A higher LD50 value indicates lower acute toxicity.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD Guideline 406)

The GPMT is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Animal Model: Albino guinea pigs are used for this assay.

  • Induction Phase: The test substance is administered to the animals in two stages: first via intradermal injection with an adjuvant (Freund's Complete Adjuvant) to amplify the immune response, followed by a topical application to the same site one week later.

  • Challenge Phase: After a two-week rest period, a non-irritating concentration of the substance is applied topically to a different, untreated area of the skin.

  • Evaluation: The challenge site is observed for erythema (redness) and edema (swelling) at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a sensitizer.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.

  • Test System: The assay utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes) to simulate mammalian metabolism.

  • Endpoint: The number of bacterial colonies that revert to their original state (i.e., regain the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to a negative control.

Fragrance Ingredient Safety Assessment Workflow

The safety evaluation of a fragrance ingredient is a multi-step process that integrates data from various sources to build a comprehensive risk assessment. The process begins with computational and literature-based screening, proceeds through a series of in vitro and in vivo tests, and culminates in a final risk characterization to ensure safety for human use.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Risk Assessment A QSAR & In Silico Analysis C Genotoxicity Screening (Ames Test, OECD 471) A->C B Literature Review of Existing Data B->C D Skin Irritation/ Corrosion Assays B->D F Acute Toxicity (Oral/Dermal, OECD 401) C->F If concerns arise G Skin Sensitization (GPMT, OECD 406) D->G J Hazard Identification F->J G->J I Exposure Assessment K Dose-Response & Risk Characterization I->K J->K L Final Safety Conclusion K->L

Caption: A typical workflow for the safety assessment of fragrance ingredients.

References

The Uncharted Territory of Benzyl Isoamyl Ether in Termite Control: A Comparative Guide to Natural Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

While Benzyl isoamyl ether is a compound of interest, a comprehensive review of current scientific literature reveals a significant gap in research regarding its anti-termite activity. To date, no published experimental data exists to validate its efficacy as a termiticide. In contrast, a considerable body of research has explored the termiticidal properties of various natural compounds, particularly those found in essential oils. This guide provides a comparative analysis of these established natural anti-termite agents, offering a benchmark against which this compound, should it be tested in the future, could be evaluated.

This guide is intended for researchers, scientists, and professionals in drug development, presenting a summary of quantitative data on the anti-termite performance of several natural compounds, detailed experimental protocols for assessing such activity, and a visual representation of a typical experimental workflow.

Comparative Anti-termite Activity of Natural Compounds

The following table summarizes the quantitative data on the efficacy of various natural compounds against different termite species. The data is primarily presented as LC50 (Lethal Concentration 50), the concentration of a substance required to kill 50% of a test population, and mortality rates at specific concentrations and time points.

Natural Compound / Essential OilTermite SpeciesEfficacy MetricValueExposure TimeCitation
Oregano Essential Oil Reticulitermes lucifugusLD501.21 µl/l24 hours[1]
Clove Essential Oil Reticulitermes lucifugusLD501.28 µl/l24 hours[1]
Geranium Essential Oil Reticulitermes lucifugusLD501.73 µl/l24 hours[1]
Fennel Essential Oil Reticulitermes lucifugusLD502.20 µl/l24 hours[1]
Bergamot Essential Oil Reticulitermes lucifugusLD502.88 µl/l24 hours[1]
Mentha spicata (Spearmint) Oil Reticulitermes dabieshanensisLC500.146 µL/L24 hours[2]
Carvone Reticulitermes dabieshanensisLC500.147 µL/L24 hours[2]
Mentha citrata Oil Reticulitermes dabieshanensisLC500.176 µL/L24 hours[2]
Menthol Reticulitermes dabieshanensisLC500.272 µL/L24 hours[2]
Linalool Reticulitermes dabieshanensisLC500.303 µL/L24 hours[2]
Mentha piperita (Peppermint) Oil Reticulitermes dabieshanensisLC500.366 µL/L24 hours[2]
Origanum vulgare (Marjoram) Extract Microcerotermes eugnathusLC50770.67 mg/L-[3]
Lavandula latifolia (Spike Lavender) Extract Microcerotermes eugnathusLC501086.39 mg/L-[3]
Syzygium aromaticum (Clove) Extract Microcerotermes eugnathusLC50> 2000 mg/L-[3]
Zingiber officinale + Allium sativum Mix Macrotermes bellicosusLC507.41 mg/L72 hours
Piper sarmentosum Essential Oil Coptotermes sp.Mortality100%2 days[4]
Myristicin (from P. sarmentosum) Coptotermes sp.Mortality100%3 days[4]
β-caryophyllene (from P. sarmentosum) Coptotermes sp.Mortality80%3 days[4]
Moringa oleifera Extract TermitesRepellency100%-[5]
Polyalthia longifolia Extract TermitesRepellency60%-[5]
Tithonia diversifolia Extract TermitesRepellency80%-[5]
Azadirachta indica (Neem) Extract TermitesRepellency80%-[5]

Experimental Protocols

The evaluation of anti-termite activity of natural compounds typically involves a series of standardized bioassays. The most common methods cited in the literature are the no-choice and choice feeding assays, as well as repellency and fumigant toxicity tests.[6][7][8][9][10]

No-Choice Bioassay

This method is designed to assess the toxicity and/or anti-feedant properties of a compound when no alternative food source is available.[6][10]

  • Objective: To determine if termites will feed on a treated substrate and to measure the resulting mortality.

  • Apparatus: A container (e.g., Petri dish or glass jar) is filled with a substrate, typically sand or soil, moistened with distilled water.[6]

  • Test Specimen: A food source, such as a filter paper or a small block of wood, is treated with a known concentration of the test compound dissolved in a suitable solvent. A control specimen is treated with the solvent alone.

  • Procedure: A predetermined number of termites (workers and sometimes soldiers) are introduced into the container with the treated specimen.[6] The containers are then kept in a controlled environment (e.g., 25-28°C and >80% relative humidity) in the dark for a specified period (e.g., 7 to 28 days).

  • Data Collection: Termite mortality is recorded at regular intervals. At the end of the experiment, the consumption of the test specimen is often quantified by measuring the weight loss of the filter paper or woodblock.

Choice Bioassay

This assay is used to evaluate the repellency or feeding deterrence of a compound when an untreated food source is also available.[6][7]

  • Objective: To determine if termites will avoid a treated food source in favor of an untreated one.

  • Apparatus: Similar to the no-choice assay, but the container is large enough to accommodate two food sources.

  • Test Specimen: Both a treated and an untreated (control) food source are placed in the container, typically at opposite ends.[6][11]

  • Procedure: Termites are introduced into the center of the container, equidistant from both food sources. The setup is maintained under the same controlled conditions as the no-choice assay.

Repellency Test

This test specifically measures the ability of a substance to deter termites from a treated area.

  • Objective: To quantify the repellent effect of a compound.

  • Apparatus: A common setup involves treating half of a filter paper with the test substance and the other half with a solvent control. The treated paper is then placed in a Petri dish.

  • Procedure: Termites are released into the center of the Petri dish. The number of termites on each half of the filter paper is counted at various time intervals.

  • Data Collection: Repellency is calculated based on the distribution of termites. A significantly lower number of termites on the treated side indicates a repellent effect.[8][9]

Fumigant Toxicity Assay

This method is used to assess the toxicity of volatile compounds.

  • Objective: To determine the lethal effect of a compound in its gaseous phase.

  • Apparatus: A sealed container, such as a glass vial or desiccator, is used.

  • Procedure: A small piece of filter paper treated with the test compound is placed inside the container, ensuring no direct contact with the termites. A known number of termites are introduced into the container.

  • Data Collection: Mortality is recorded at set time intervals to determine the LC50 value.[2]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-termite activity of a test compound, from preparation to data analysis.

experimental_workflow Generalized Workflow for Anti-Termite Bioassay cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis prep_compound Prepare Test Compound (e.g., this compound) no_choice No-Choice Test (Toxicity/Anti-feedant) prep_compound->no_choice Apply to Substrate choice Choice Test (Repellency/Deterrence) prep_compound->choice Apply to Substrate fumigant Fumigant Test (Volatility) prep_compound->fumigant Apply to Substrate prep_termites Collect and Acclimate Termites prep_termites->no_choice Introduce Termites prep_termites->choice Introduce Termites prep_termites->fumigant Introduce Termites prep_substrate Prepare Substrate (Filter Paper/Wood) prep_substrate->no_choice prep_substrate->choice collect_mortality Record Mortality Rates no_choice->collect_mortality measure_consumption Measure Substrate Consumption no_choice->measure_consumption choice->measure_consumption analyze_repellency Analyze Repellency Data choice->analyze_repellency fumigant->collect_mortality calculate_lc50 Calculate LC50/LD50 collect_mortality->calculate_lc50 measure_consumption->analyze_repellency conclusion Conclusion on Anti-Termite Activity calculate_lc50->conclusion analyze_repellency->conclusion

Caption: A generalized workflow for conducting anti-termite bioassays.

References

Safety Operating Guide

Proper Disposal of Benzyl Isoamyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. Benzyl isoamyl ether, a common fragrance and solvent, requires careful management to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal, adhering to stringent safety protocols and regulatory standards.

Essential Safety and Logistical Information

Immediate proper disposal of this compound is crucial due to its potential hazards. It is known to cause skin, eye, and respiratory irritation.[1] Furthermore, as an ether, it has the potential to form explosive peroxides upon prolonged exposure to air and light, and it is a combustible liquid.[1] Therefore, adherence to the following disposal plan is mandatory.

Quantitative Data for this compound

A summary of the key physical, chemical, and toxicological properties of this compound is presented below for easy reference. This data is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance Colorless liquid
Boiling Point 235 °C
Flash Point > 100 °C (> 212 °F)
Specific Gravity ~0.91 g/cm³
Oral LD50 (Rat) 2500 - 5000 mg/kg
Hazards Skin, eye, and respiratory irritant; Combustible

Sources:[1]

Experimental Protocol: Peroxide Testing in Ethers

Before proceeding with the disposal of any ether, including this compound, it is critical to test for the presence of peroxides. Peroxides can be shock-sensitive and pose a significant explosion hazard, especially when concentrated during disposal procedures.

Methodology: Potassium Iodide (KI) Test

This method is a reliable qualitative test for the presence of peroxides.

  • Preparation: In a chemical fume hood, prepare a fresh solution of 10% potassium iodide.

  • Sample Collection: Add 1-3 mL of the this compound to be tested into a clean, dry test tube.

  • Reagent Addition: Add an equal volume of the 10% potassium iodide solution to the test tube.

  • Observation: Shake the mixture and observe any color change.

    • Negative Result: No color change indicates the absence of significant levels of peroxides.

    • Positive Result: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Documentation: Record the date and the results of the test on a label affixed to the container.

Disposal Workflow

The proper disposal of this compound follows a logical sequence of steps designed to mitigate risks and ensure regulatory compliance. The following diagram illustrates this workflow.

cluster_prep Preparation & Assessment cluster_decision Hazard Classification cluster_action Disposal Action gather_materials Gather Materials: - this compound Container - PPE (Gloves, Goggles, Lab Coat) - Hazardous Waste Container - Waste Label assess_age Assess Container Age & Condition gather_materials->assess_age peroxide_test Perform Peroxide Test assess_age->peroxide_test is_peroxide_positive Peroxides Detected? peroxide_test->is_peroxide_positive neutralize_peroxides Neutralize Peroxides (if trained and equipped) is_peroxide_positive->neutralize_peroxides Yes package_waste Package for Disposal: - Transfer to waste container - Seal container is_peroxide_positive->package_waste No neutralize_peroxides->package_waste label_waste Label Hazardous Waste: - Chemical Name - Hazard Characteristics (Ignitable, Irritant) - Date package_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs

Figure 1. Logical workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Step 1: Initial Assessment and Preparation

  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before handling.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work in a Ventilated Area: All handling and transfer of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Peroxide Testing

  • Date and Test: Check the date the container was received and opened. As a general rule for ethers, peroxide testing should be conducted periodically.

  • Perform the Peroxide Test: Follow the experimental protocol outlined above to test for the presence of peroxides. If peroxides are present at a high concentration, or if crystalline solids are observed around the cap or in the liquid, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 3: Waste Classification

  • Regulatory Framework: The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Hazardous Waste: this compound is not typically a "listed" hazardous waste. However, it will likely be classified as a "characteristic" hazardous waste.

    • Ignitability (D001): Although its flashpoint is above the 60 °C threshold, its combustible nature warrants caution.

    • Reactivity (D003): If the ether has formed peroxides, it may be considered reactive.

  • Consult Local Regulations: State and local regulations may be more stringent than federal regulations. Always consult your institution's EHS office for specific guidance on waste classification.

Step 4: Segregation and Collection

  • Use a Designated Hazardous Waste Container: Transfer the this compound into a properly labeled hazardous waste container. Ensure the container is compatible with the chemical.

  • Do Not Mix Wastes: Do not mix this compound with other incompatible waste streams.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard characteristics (e.g., "Ignitable," "Irritant").

Step 5: Storage and Disposal

  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

  • Record Keeping: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Benzyl Isoamyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyl isoamyl ether (CAS 122-73-6). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Summary

This compound is a combustible liquid that poses several health risks. It is crucial to understand these hazards before handling the substance.

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation Causes skin irritation and may cause an allergic skin reaction.[1]Dermal contact
Eye Irritation Causes serious eye irritation.[1][2]Ocular contact
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or mists.[2][3]Inhalation
Acute Oral Toxicity Harmful if swallowed.[3]Ingestion
Flammability Combustible liquid; flammable when exposed to heat or flame.[4]Heat, sparks, open flames

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety during the handling of this compound.

PPE CategorySpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent the inhalation of vapors, mists, or gases.[5][6] All handling of neat material and concentrated solutions must be conducted within a fume hood.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, compliant with EN 374 standard).To prevent skin contact, irritation, and potential allergic reactions.[1][2] Gloves must be inspected before use and disposed of properly after.
Eye & Face Protection Safety glasses with side shields or chemical goggles. A full-face shield may be necessary for splash hazards.[2]To protect against splashes that can cause serious eye irritation.[2] Contact lenses may absorb irritants and should be avoided.[2]
Body Protection Laboratory coat or other protective clothing.To protect skin and personal clothing from contamination.[2][5]
Respiratory Protection Not typically required if work is conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[7]To prevent respiratory tract irritation from vapors or mists.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for safety. The following protocol outlines the safe handling of this compound from preparation to use.

Preparation:

  • Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.[7]

  • Don PPE: Before handling, put on the appropriate PPE as detailed in the table above: a lab coat, chemical-resistant gloves, and safety goggles.[1][2]

  • Prepare Work Area: Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[5] Keep the container tightly closed when not in use.[7]

Handling and Use:

  • Dispensing: Carefully dispense the required amount of the liquid, avoiding splashing or the generation of mists.

  • Heating: If heating is required, be aware that the flash point is >100°C (>212°F).[3] Keep away from open flames, sparks, and other ignition sources.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Decontaminate all surfaces and equipment.

Emergency and Spill Management

Immediate and correct response to spills is crucial to prevent injury and further contamination.

Small Spill (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][8]

  • Collect Absorbent: Collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

Large Spill:

  • Evacuate: Evacuate the area immediately.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated.

  • Secure Area: Prevent entry to the contaminated area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water. If irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water. Call a poison control center or doctor for treatment advice.[1][3]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Liquid Waste: Collect all unused solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Solid Waste: All contaminated materials, including gloves, absorbent paper, and pipette tips, should be collected in a separate, labeled hazardous waste container.[1]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service or your institution's EHS department.[1][9] Do not dispose of it down the drain.[1][8]

Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Verify Safety Equipment (Fume Hood, Eyewash) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Inside Fume Hood) prep2->prep3 handle1 Dispense Chemical (Avoid Splashing) prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Secure Container handle2->handle3 spill Spill Occurs handle2->spill first_aid Exposure Occurs handle2->first_aid clean1 Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Dispose of Waste via Licensed Service clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 spill_response Contain & Clean Spill (Use Spill Kit) spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response

Workflow for Handling this compound

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.